molecular formula C11H16ClNO2 B1371915 (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride CAS No. 269398-79-0

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

Cat. No.: B1371915
CAS No.: 269398-79-0
M. Wt: 229.7 g/mol
InChI Key: WQUTWBVBKSYCPR-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTWBVBKSYCPR-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647463
Record name (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269398-79-0
Record name (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, focusing on enantioselective methodologies. It delves into the strategic considerations behind different synthetic approaches, offering detailed protocols and mechanistic insights to enable researchers to synthesize this valuable building block with high purity and stereochemical control.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial components of numerous biologically active compounds, including pharmaceuticals and natural products.[1] Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation.[2] The specific stereochemistry at the β-carbon is often critical for biological activity, making enantioselective synthesis a key challenge. (R)-3-Amino-4-(o-tolyl)butanoic acid, with its characteristic arylmethyl substituent, presents a valuable scaffold for the design of novel therapeutics. This guide will explore the primary strategies for its asymmetric synthesis, culminating in the hydrochloride salt, a stable and readily handleable form.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound commences with the final deprotection step from its N-protected precursor, typically the tert-butyloxycarbonyl (Boc) protected form. The core challenge lies in the stereoselective construction of the C-N bond at the C3 position.

G Target This compound Boc_Protected (R)-3-Boc-Amino-4-(o-tolyl)butanoic acid Target->Boc_Protected Boc Deprotection Precursor Prochiral Precursor (e.g., α,β-unsaturated ester) Boc_Protected->Precursor Asymmetric Amination Starting_Materials o-tolylacetic acid / o-xylene Precursor->Starting_Materials Elaboration

Caption: Retrosynthetic analysis of the target molecule.

Key asymmetric strategies to be discussed include:

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct stereoselective transformations.

  • Asymmetric Hydrogenation: Catalytic reduction of a prochiral enamine or related substrate.

  • Chiral Pool Synthesis: Utilizing readily available chiral molecules as starting materials.

Core Synthetic Strategies

Chiral Auxiliary-Mediated Approach

The use of chiral auxiliaries, such as Evans oxazolidinones, is a robust and well-established method for asymmetric synthesis.[3] This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

A plausible route using an Evans-type auxiliary is outlined below:

G cluster_0 Route 1: Chiral Auxiliary Approach start o-tolylacetic acid step1 Attach Chiral Auxiliary (e.g., Evans) start->step1 step2 Enolate Formation & Electrophilic Azidation step1->step2 step3 Reduction of Azide step2->step3 step4 Cleavage of Auxiliary step3->step4 end (R)-3-Amino-4-(o-tolyl)butanoic acid step4->end

Caption: Chiral auxiliary-mediated synthesis pathway.

Causality Behind Experimental Choices:

  • Auxiliary Selection: Evans oxazolidinones are chosen for their high diastereoselectivity in enolate alkylations and other transformations. The bulky substituents on the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

  • Electrophilic Azidation: The introduction of the nitrogen functionality is achieved via an azide source, which can be subsequently reduced to the primary amine. This two-step process is often more reliable than direct amination.

  • Auxiliary Cleavage: The final step involves the hydrolytic removal of the chiral auxiliary, which can often be recovered and reused, improving the overall economy of the synthesis.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[4] For the synthesis of the target molecule, this would typically involve the hydrogenation of a prochiral β-aminoacrylic acid derivative.

G cluster_1 Route 2: Asymmetric Hydrogenation start β-keto ester derived from o-tolylacetic acid step1 Formation of prochiral enamine start->step1 step2 Asymmetric Hydrogenation (Chiral Rh or Ru catalyst) step1->step2 step3 Hydrolysis step2->step3 end (R)-3-Amino-4-(o-tolyl)butanoic acid step3->end

Caption: Asymmetric hydrogenation pathway.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of the transition metal (typically Rhodium or Ruthenium) and the chiral phosphine ligand is critical for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that differentiates between the two faces of the double bond during the hydride transfer.

  • Substrate Design: The enamine substrate must be carefully designed to ensure efficient binding to the catalyst and subsequent hydrogenation. The geometry (E/Z) of the enamine can significantly influence the stereochemical outcome.[1]

Chiral Pool Synthesis

This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For β-amino acids, amino acids such as aspartic acid or serine are common choices. A synthesis analogous to that of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid starting from (S)-serine provides a relevant example.[5]

Conceptual Pathway from a Chiral Pool: This strategy would involve the transformation of the chiral starting material through a series of stereochemically controlled reactions to introduce the o-tolyl group and extend the carbon chain, ultimately yielding the desired β-amino acid. The key advantage is that the initial stereocenter is already defined.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of related β-amino acids. Researchers should optimize these conditions for the specific substrate.

Synthesis of N-Boc-(R)-3-amino-4-(o-tolyl)butanoic acid

This protocol is adapted from methodologies for the synthesis of similar β-amino acids.

Step 1: Preparation of a suitable prochiral precursor (e.g., an α,β-unsaturated ester) from o-tolylacetic acid.

Step 2: Asymmetric Michael Addition using a Chiral Amine Equivalent

  • To a solution of the α,β-unsaturated ester (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2) at -78 °C, add a chiral lithium amide solution (e.g., derived from (R)-N-benzyl-α-methylbenzylamine) dropwise.

  • Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • The subsequent removal of the chiral auxiliary and protection of the resulting amine with a Boc group would follow standard procedures.

Final Deprotection to this compound

This step involves the removal of the Boc protecting group under acidic conditions.[6]

  • Dissolve N-Boc-(R)-3-amino-4-(o-tolyl)butanoic acid (1.0 equiv) in a suitable solvent such as dioxane or methanol.[7]

  • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 1-3 hours).[8]

  • Remove the solvent under reduced pressure.

  • The resulting solid can be triturated with diethyl ether to afford the pure hydrochloride salt.[7]

Mechanism of Boc Deprotection: The reaction proceeds via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, which is subsequently protonated by the excess acid to form the hydrochloride salt.[6]

Data Presentation and Characterization

The following table summarizes the expected data for the key compounds in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected ee (%)Key Analytical Data
(R)-3-Boc-Amino-4-(o-tolyl)butanoic acidC16H23NO4293.3670-90>98¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC
This compoundC11H16ClNO2230.70>95 (deprotection)>98¹H NMR (disappearance of Boc protons), ¹³C NMR, Mass Spectrometry, Elemental Analysis

Yields and ee% are estimates based on related literature and will depend on the specific route and optimization.

Conclusion

The synthesis of this compound can be achieved through several enantioselective strategies. The choice of the optimal route will depend on factors such as the desired scale, available starting materials and equipment, and the required level of stereochemical purity. The methodologies outlined in this guide, particularly those involving chiral auxiliaries and asymmetric hydrogenation, provide robust and reliable pathways to this valuable building block. Careful execution of the experimental procedures and rigorous in-process controls are essential for obtaining the target compound in high yield and enantiomeric excess, thereby facilitating its application in drug discovery and development programs.

References

  • Köse, A., Gündoğdu, Ö., Aktaş, D., Fıstıkçı, M., Altundaş, R., Seçen, H., & Kara, Y. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-266.
  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

  • Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Li, G., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • List, B., & Čorić, I. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3594–3599.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • SpringerLink. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Molecular Diversity, 22(4), 861-869.
  • Reddit. (2023). Boc De-protection. r/Chempros.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β‑Turn-Inducing α‑Amino Acid Building Blocks. Organic Letters, 25(35), 6555–6559.
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95231-95235.
  • Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 13-20.
  • The Royal Society of Chemistry. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1660-1674.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23257–23263.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

Sources

The Strategic Incorporation of (R)-3-Amino-4-(o-tolyl)butanoic Acid Hydrochloride in Peptidomimetic Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led to the ascendancy of peptidomimetics—molecules that mimic the structure and function of natural peptides. A key strategy in this field is the incorporation of unnatural amino acids to overcome the inherent limitations of native peptides, such as enzymatic degradation and poor bioavailability. This technical guide provides a comprehensive overview of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride, a chiral β-amino acid precursor, and its strategic application in the design and synthesis of novel peptidomimetics. We will delve into its synthesis, physicochemical properties, and the rationale for its use, supported by detailed experimental protocols and characterization data. The unique structural attributes of this building block, particularly the influence of the ortho-tolyl moiety, will be analyzed in the context of its impact on conformational preorganization and biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the rational design of next-generation peptide-based therapeutics.

Introduction: The Imperative for Peptide Mimetics

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical utility is often hampered by rapid proteolytic cleavage, poor membrane permeability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics address these challenges by introducing modifications that retain the essential pharmacophoric elements of the parent peptide while improving its drug-like properties.[1]

One of the most effective strategies in peptidomimetic design is the incorporation of unnatural amino acids, particularly β-amino acids.[2] The additional carbon in the backbone of β-amino acids imparts a greater degree of conformational constraint and resistance to enzymatic degradation compared to their α-amino acid counterparts.[3] This guide focuses on a specific and valuable building block: this compound. The defined stereochemistry at the β-carbon and the presence of the sterically demanding o-tolyl group offer unique advantages in tailoring the three-dimensional structure and biological activity of peptidomimetics.

Physicochemical Properties and Structural Features

This compound is the hydrochloride salt of a chiral β-amino acid. The Boc-protected intermediate, (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid, is a key synthetic precursor.

PropertyValueSource
Molecular Formula C11H16ClNO2(Calculated)
Molecular Weight 229.70 g/mol (Calculated)
IUPAC Name (Boc-protected) (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(2-methylphenyl)butanoic acid[4]
CAS Number (Boc-protected) 269398-80-3[4]
Appearance White to off-white solidGeneral Observation

The key structural features of this molecule are the (R)-stereocenter at the C3 position and the ortho-methyl substitution on the phenyl ring. This ortho-tolyl group plays a crucial role in influencing the conformational preferences of the molecule and any subsequent peptide it is incorporated into. The steric hindrance imposed by the methyl group can restrict the rotation around the C4-phenyl bond, leading to a more defined spatial orientation of the aromatic side chain. This pre-organization can be highly beneficial for optimizing interactions with a biological target.

Enantioselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure β-amino acids is a critical aspect of their application in drug discovery.[5] Several strategies have been developed for the asymmetric synthesis of β-amino acids, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[3] A plausible and efficient route to this compound involves the asymmetric hydrogenation of a β-aminoacrylate precursor or a diastereoselective addition to a chiral imine.

Below is a representative, field-proven protocol for the synthesis of the Boc-protected precursor, which can then be deprotected to yield the target hydrochloride salt. This protocol is adapted from methodologies reported for structurally similar β-aryl-β-amino acids.

Experimental Protocol: Synthesis of Boc-(R)-3-Amino-4-(o-tolyl)butanoic Acid

This synthesis involves a multi-step sequence starting from commercially available materials.

Caption: Synthetic workflow for Boc-(R)-3-Amino-4-(o-tolyl)butanoic Acid.

Step 1: Synthesis of (E)-3-(o-tolyl)acrylic acid

  • To a solution of o-tolualdehyde (1.0 eq) in pyridine (5.0 vol) is added malonic acid (1.2 eq) and piperidine (0.1 eq).

  • The reaction mixture is heated to 100 °C for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice-water and acidified with concentrated HCl to pH 1-2.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford (E)-3-(o-tolyl)acrylic acid.

Step 2: Synthesis of tert-butyl ((E)-1-(o-tolyl)vinyl)carbamate

  • To a solution of (E)-3-(o-tolyl)acrylic acid (1.0 eq) in tert-butanol (10 vol) is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

  • The mixture is heated to reflux for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Step 3: Asymmetric Michael Addition

  • In a flame-dried flask under an inert atmosphere, a solution of (R)-N-benzyl-N-α-methylbenzylamine (2.2 eq) in anhydrous THF (10 vol) is cooled to -78 °C.

  • n-Butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes.

  • A solution of tert-butyl ((E)-1-(o-tolyl)vinyl)carbamate (1.0 eq) in anhydrous THF (5 vol) is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

Step 4: Hydrolysis and Deprotection

  • The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is dissolved in methanol (10 vol), and Pearlman's catalyst (Pd(OH)2/C, 20 wt%) is added.

  • The mixture is hydrogenated under H2 (50 psi) for 24 hours.

  • The catalyst is filtered off, and the solvent is evaporated. The residue is purified by crystallization to afford Boc-(R)-3-Amino-4-(o-tolyl)butanoic Acid.

Final Step: Hydrochloride Salt Formation

  • The Boc-protected amino acid is dissolved in a minimal amount of diethyl ether or ethyl acetate.

  • A solution of HCl in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

  • The solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, the diastereotopic methylene protons, the methine proton at the chiral center, and the amine/acid protons.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Chiral HPLC A single major peak confirming high enantiomeric excess when compared to a racemic standard.
Melting Point A sharp and defined melting point range.

Application in Peptidomimetic Design and Synthesis

The incorporation of (R)-3-Amino-4-(o-tolyl)butanoic acid into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Boc or Fmoc protected versions of the amino acid can be utilized depending on the chosen synthetic strategy.[6]

G Resin Solid Support (e.g., Wang Resin) Deprotection1 Piperidine/DMF Resin->Deprotection1 AA1 Fmoc-AA1-OH AA1->Deprotection1 Coupling1 Fmoc-(R)-3-Amino-4- (o-tolyl)butanoic Acid Deprotection1->Coupling1 Deprotection2 Piperidine/DMF Coupling1->Deprotection2 Reagents1 HBTU/HOBt/DIPEA Reagents1->Coupling1 AA2 Fmoc-AA2-OH Deprotection2->AA2 Coupling2 HBTU/HOBt/DIPEA AA2->Coupling2 Cleavage TFA Cocktail Coupling2->Cleavage Peptide Purified Peptidomimetic Cleavage->Peptide

Caption: Incorporation into a peptide via Solid-Phase Peptide Synthesis.

The strategic placement of this β-amino acid can lead to several advantages:

  • Enhanced Proteolytic Stability: The β-amino acid linkage is not recognized by most proteases, significantly increasing the half-life of the resulting peptidomimetic in biological systems.[3]

  • Conformational Constraint: The o-tolyl group, as previously discussed, can induce a preferred conformation, which can lead to higher receptor binding affinity and selectivity.

  • Modulation of Secondary Structure: The incorporation of β-amino acids can stabilize specific secondary structures, such as helices and turns, which are often crucial for biological activity.[2]

  • Increased Lipophilicity: The aromatic side chain can increase the overall lipophilicity of the peptide, potentially improving its ability to cross cell membranes.

While specific examples of peptidomimetics incorporating (R)-3-Amino-4-(o-tolyl)butanoic acid are not yet abundant in publicly available literature, its structural similarity to other β-aryl amino acids used in the development of, for instance, enzyme inhibitors and receptor antagonists, suggests its high potential in these areas. The o-tolyl group can be envisioned to probe specific hydrophobic pockets in a target protein, and its unique steric profile could lead to novel binding interactions that are not achievable with other aromatic side chains.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed building block for the synthesis of advanced peptidomimetics. Its enantiomerically pure nature and the presence of the conformationally restricting o-tolyl group provide medicinal chemists with a powerful tool to fine-tune the properties of peptide-based drug candidates. The synthetic protocols outlined in this guide offer a reliable pathway to access this precursor, and the principles of its incorporation into peptide chains are well-established.

Future research in this area will likely focus on the systematic incorporation of this and related β-amino acids into a variety of peptide scaffolds to explore their impact on a wide range of biological targets. The development of novel and more efficient asymmetric syntheses will also be crucial for making these building blocks more accessible to the wider research community. As our understanding of the relationship between peptide conformation and biological activity deepens, the rational design and application of unique building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of peptidomimetic therapeutics.

References

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.
  • PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

  • Kçse, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-266.
  • Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 7(9), 945-970.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296.
  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.
  • Fletcher, M. D., & Campbell, M. M. (1998). Partially modified retro-inverso peptides: a review. Chemical reviews, 98(2), 763-796.
  • Hruby, V. J., et al. (1997). New types of constrained amino acids and peptides: design, synthesis, and conformational analysis. Biopolymers, 43(3), 219-266.
  • Marshall, G. R. (1993). A hierarchical approach to peptidomimetic design. Tetrahedron, 49(18), 3547-3558.
  • Liskamp, R. M. (1994). Conformationally restricted amino acids and dipeptides, and their use in peptide-mimetics. Recl. Trav. Chim. Pays-Bas, 113(1), 1-19.
  • Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854.
  • Abell, A. D. (Ed.). (2005). Advances in amino acid mimetics and peptidomimetics. Elsevier.
  • Goodman, M., & Ro, S. (1995). Peptidomimetics for drug design. Burger's medicinal chemistry and drug discovery, 1, 803-861.
  • Olson, G. L., et al. (1993). Concepts and progress in the development of peptide mimetics. Journal of medicinal chemistry, 36(21), 3039-3049.
  • Wiley, R. A., & Rich, D. H. (1993). Peptidomimetics derived from natural products. Medical research reviews, 13(3), 327-384.
  • Cai, J., & Wei, L. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”. Acta Pharmaceutica Sinica B, 11(9), 2661-2663.
  • Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.

Sources

The Role of (R)-3-Amino-4-(o-tolyl)butanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel GABA Analog

In the landscape of medicinal chemistry, the exploration of gamma-aminobutyric acid (GABA) analogs has yielded significant therapeutic advancements, particularly in the realm of neuroscience. (R)-3-Amino-4-(o-tolyl)butanoic acid, a chiral β-amino acid, represents a promising, yet underexplored, scaffold in this domain. While direct, in-depth research on this specific molecule is nascent, its structural similarity to established GABAergic modulators, most notably (R)-baclofen, provides a strong foundation for postulating its mechanism of action, potential therapeutic applications, and strategies for its synthesis and evaluation. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of (R)-3-Amino-4-(o-tolyl)butanoic acid, drawing upon established principles and data from closely related analogs to illuminate its potential in medicinal chemistry.

The Chemical Architecture: A Strategic Design

(R)-3-Amino-4-(o-tolyl)butanoic acid is a derivative of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] Its structure is characterized by a butyric acid backbone with an amino group at the 3-position and an o-tolyl group at the 4-position. The stereochemistry at the C3 carbon is fixed in the (R)-configuration, a critical feature for specific biological activity, as observed in many GABA analogs.

The o-tolyl group, a nonpolar and hydrophobic moiety, is a key structural element that likely influences the compound's pharmacokinetic and pharmacodynamic properties.[2] The position of the methyl group on the phenyl ring (ortho) can impart specific conformational constraints and electronic properties that differentiate it from its meta and para isomers, potentially leading to unique interactions with its biological target.[2]

PropertyValueSource
IUPAC Name (3R)-3-amino-4-(2-methylphenyl)butanoic acid[3]
Molecular Formula C11H15NO2[3]
Molecular Weight 193.24 g/mol [3]
CAS Number 269398-79-0[3]

Enantioselective Synthesis: Crafting the Chiral Scaffold

Chiral Pool Synthesis: A Reliable Approach

One of the most dependable strategies for obtaining enantiopure compounds is to start from a readily available chiral molecule, a "chiral pool" approach.[4] For the synthesis of (R)-3-amino-4-arylbutanoic acids, (S)-serine is an excellent starting material. The following proposed synthetic pathway is adapted from a validated protocol for a structurally similar compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[5]

Proposed Synthetic Scheme:

Chiral_Pool_Synthesis start (S)-Serine step1 Protection & Esterification start->step1 intermediate1 N-Boc-(S)-Serine Methyl Ester step1->intermediate1 step2 Hydroxyl to Leaving Group intermediate1->step2 intermediate2 N-Boc-(S)-Serine Methyl Ester Tosylate step2->intermediate2 step3 Grignard Reaction with o-tolylmagnesium bromide intermediate2->step3 intermediate3 N-Boc-(R)-3-amino-4-(o-tolyl)butanoic acid methyl ester step3->intermediate3 step4 Hydrolysis intermediate3->step4 product (R)-3-Amino-4-(o-tolyl)butanoic acid step4->product

Figure 1: Proposed chiral pool synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid.

Experimental Protocol (Adapted):

  • Protection and Esterification of (S)-Serine: (S)-serine is first protected at the amino group, typically with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified to the methyl ester.

  • Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

  • Introduction of the o-Tolyl Group: A Grignard reagent prepared from 2-bromotoluene (o-tolylmagnesium bromide) is reacted with the protected and activated serine derivative. This reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the leaving group, thus establishing the desired (R)-configuration at the C3 position.

  • Hydrolysis: The methyl ester is hydrolyzed under basic conditions, followed by acidic workup, to yield the final product. The Boc protecting group can be removed under acidic conditions if the unprotected amine is desired.

Asymmetric Catalysis: An Efficient Alternative

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis.[6] Chiral catalysts can be employed to induce stereoselectivity in the formation of the C-N bond or the C-C bond that establishes the stereocenter.

Catalytic Asymmetric Hydrogenation:

A plausible strategy involves the asymmetric hydrogenation of a β-aminoacrylate precursor.[7]

Asymmetric_Catalysis start o-tolylacetic acid step1 Condensation with malonic acid half-ester start->step1 intermediate1 β-keto ester step1->intermediate1 step2 Amination and dehydration intermediate1->step2 intermediate2 β-enamino ester step2->intermediate2 step3 Asymmetric Hydrogenation (e.g., Rh-DuPhos) intermediate2->step3 product N-protected (R)-3-Amino-4-(o-tolyl)butanoic acid ester step3->product

Figure 2: Asymmetric hydrogenation approach to (R)-3-Amino-4-(o-tolyl)butanoic acid.

Postulated Mechanism of Action: A GABA-B Receptor Agonist

Based on its structural similarity to baclofen, (R)-3-Amino-4-(o-tolyl)butanoic acid is hypothesized to act as a selective agonist at the GABA-B receptor.[8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the CNS.[9]

GABA-B Receptor Signaling Pathway:

Upon binding of an agonist like (R)-3-Amino-4-(o-tolyl)butanoic acid, the GABA-B receptor undergoes a conformational change, leading to the activation of its associated Gi/o protein.[10] This activation initiates a downstream signaling cascade with two primary effects:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channel activity:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in an efflux of potassium ions, leading to hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential.[10]

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist_pre (R)-3-Amino-4-(o-tolyl)butanoic acid GABAB_R_pre GABA-B Receptor Agonist_pre->GABAB_R_pre Gi_o_pre Gi/o Protein GABAB_R_pre->Gi_o_pre activates VGCC Voltage-Gated Ca2+ Channel Gi_o_pre->VGCC inhibits Ca_influx Ca2+ Influx ↓ VGCC->Ca_influx NT_release Excitatory Neurotransmitter Release ↓ Ca_influx->NT_release Agonist_post (R)-3-Amino-4-(o-tolyl)butanoic acid GABAB_R_post GABA-B Receptor Agonist_post->GABAB_R_post Gi_o_post Gi/o Protein GABAB_R_post->Gi_o_post activates GIRK GIRK Channel Gi_o_post->GIRK activates K_efflux K+ Efflux ↑ GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Figure 3: Postulated signaling pathway of (R)-3-Amino-4-(o-tolyl)butanoic acid at the GABA-B receptor.

Structure-Activity Relationship (SAR): The Significance of the o-Tolyl Group

The biological activity of GABA-B receptor agonists is highly dependent on their chemical structure.[8] The SAR of baclofen and its analogs provides valuable insights into the potential activity of (R)-3-Amino-4-(o-tolyl)butanoic acid.[8]

  • The Phenyl Ring: The presence of an aromatic ring at the 4-position is crucial for activity. In baclofen, the p-chlorophenyl group is essential. The o-tolyl group in the topic molecule introduces both steric bulk and a change in the electronic properties of the ring compared to the p-chlorophenyl group of baclofen. The ortho-methyl group may influence the preferred conformation of the molecule, potentially affecting its binding affinity and selectivity for the GABA-B receptor.

  • The Amino Group: The primary amino group is a key pharmacophoric element, likely involved in a crucial interaction with the receptor's binding pocket.

  • The Carboxylic Acid Group: The carboxylate group is also essential for binding, likely forming an ionic interaction with a positively charged residue in the receptor.

  • Stereochemistry: The (R)-enantiomer of baclofen is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the GABA-B receptor. It is highly probable that the (R)-configuration of 3-Amino-4-(o-tolyl)butanoic acid is also critical for its activity.

Pharmacokinetic Considerations: A Look into Drug-likeness

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. While specific data for (R)-3-Amino-4-(o-tolyl)butanoic acid is unavailable, we can make some predictions based on its structure and by analogy to other β-amino acids.

ParameterPostulated PropertyRationale
Absorption Likely orally bioavailableThe presence of both polar (amino and carboxyl) and nonpolar (o-tolyl) groups suggests a balance of properties that may facilitate oral absorption.
Distribution Expected to cross the blood-brain barrierThe lipophilic o-tolyl group should enhance its ability to penetrate the CNS, a prerequisite for activity at central GABA-B receptors.
Metabolism Potentially more stable than α-amino acidsβ-amino acids are generally more resistant to enzymatic degradation than their α-counterparts, which could lead to a longer half-life.[2]
Excretion Likely renal excretionAs with many small molecule drugs, renal clearance is a probable route of elimination.

Potential Therapeutic Applications: Targeting Neurological Disorders

Given its presumed mechanism as a GABA-B receptor agonist, (R)-3-Amino-4-(o-tolyl)butanoic acid could have therapeutic potential in a range of neurological and psychiatric conditions characterized by neuronal hyperexcitability.

  • Spasticity: Similar to baclofen, it could be effective in treating spasticity associated with multiple sclerosis, spinal cord injuries, and other neurological disorders.

  • Neuropathic Pain: GABA-B receptor agonists have shown efficacy in some models of neuropathic pain.

  • Anxiety Disorders: By enhancing inhibitory neurotransmission, it may have anxiolytic effects.

  • Addiction: There is growing interest in the use of GABA-B agonists for the treatment of substance use disorders.

Experimental Evaluation: A Roadmap for Researchers

To validate the hypothesized properties of (R)-3-Amino-4-(o-tolyl)butanoic acid, a series of in vitro and in vivo studies are necessary.

In Vitro Assays

GABA-B Receptor Binding Assay:

This assay is crucial to determine the binding affinity (Ki) of the compound for the GABA-B receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat brain cortex or cells expressing recombinant human GABA-B receptors).

  • Radioligand Binding: Incubate the membranes with a known radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP 54626) in the presence of varying concentrations of (R)-3-Amino-4-(o-tolyl)butanoic acid.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value.

Functional Assays:

Functional assays, such as GTPγS binding assays or cAMP accumulation assays, are used to determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of the compound at the GABA-B receptor.[11]

In Vivo Models

Models of Spasticity:

  • Genetically Spastic Rats: These animals exhibit muscle rigidity and can be used to assess the muscle relaxant effects of the compound.

  • Spinal Cord Injury Models: Spasticity can be induced in rodents by creating a lesion in the spinal cord.

Models of Neuropathic Pain:

  • Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve in rats, leading to the development of pain-like behaviors.

  • Spared Nerve Injury (SNI) Model: This model involves the transection of two of the three terminal branches of the sciatic nerve.

Models of Anxiety:

  • Elevated Plus Maze: This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

  • Light-Dark Box Test: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

Conclusion and Future Directions

(R)-3-Amino-4-(o-tolyl)butanoic acid stands as a molecule of significant interest at the intersection of synthetic chemistry and neuropharmacology. While this guide has relied on extrapolation from well-characterized analogs, the scientific rationale for its potential as a GABA-B receptor agonist is strong. The next critical steps in unlocking its therapeutic potential lie in its enantioselective synthesis and rigorous experimental evaluation. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to embark on this exciting endeavor. Future studies should focus on elucidating its precise pharmacological profile, including its selectivity for GABA-B receptor subtypes, its pharmacokinetic properties, and its efficacy in relevant animal models of disease. The insights gained from such investigations will be instrumental in determining the ultimate role of (R)-3-Amino-4-(o-tolyl)butanoic acid in the ever-evolving landscape of medicinal chemistry.

References

  • Bünemann, M. et al. Activation and deactivation kinetics of alpha 2A- and alpha 2C-adrenergic receptor-activated G protein-activated inwardly rectifying K+ channel currents. Journal of Biological Chemistry.
  • Genet, J. P., Pinel, C., Mallart, S., Juge, S., Thorimbert, S. and Lafitte, J. A. (1991) Asymmetric synthesis. Practical production of D & L threonine Dynamic kinetic resolution in rhodium and ruthenium catalyzed hydrogenation of 2-acylamino-3. Tetrahedron: Asymmetry.
  • PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. National Center for Biotechnology Information. [Link].

  • Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA). [Link].

  • RxList. (2021, July 14). How Do GABA Analogs Work? [Link].

  • PubMed. (1995). An in vivo method for testing GABAergic compounds. [Link].

  • PubMed. (2023). Safety and pharmacokinetics of a novel potent GABA analogue crisugabalin in Chinese subjects with various degrees of renal impairment. [Link].

  • PubMed. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. [Link].

  • PubMed Central. (2020). Electrophysiology of ionotropic GABA receptors. [Link].

  • ResearchGate. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. [Link].

  • PubMed Central. Characterization of GABA Receptors. [Link].

  • Google Patents. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. .
  • PubMed Central. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link].

  • PubMed Central. (2023, May 12). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. [Link].

  • PDSP. GABAA Receptor Binding Assay Protocol. [Link].

  • PubMed. (1993). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. [Link].

  • Frontiers. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link].

  • PubMed. (2023, December 11). A phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel, potent GABA analog HSK16149 in healthy Chinese subjects. [Link].

  • Frontiers. Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. [Link].

  • PubMed Central. Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice. [Link].

  • Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link].

  • ACS Omega. (2023, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. [Link].

  • ResearchGate. (2018, December 21). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. [Link].

  • YouTube. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. [Link].

  • ResearchGate. In vivo GABA detection by single‐pulse editing with one shot. [Link].

  • Google Patents.
  • MDPI. (2021, August 12). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link].

  • ACS Publications. (2014, May 13). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link].

  • MDPI. (2021, September 10). The GABA B Receptor—Structure, Ligand Binding and Drug Development. [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-4-(o-tolyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Analysis

This compound is a chiral carboxylic acid derivative with potential applications in medicinal chemistry and pharmaceutical development. Its precise molecular structure, stereochemistry, and purity are critical parameters that directly influence its biological activity and safety profile. Spectroscopic techniques are indispensable tools for unequivocally determining these attributes. This guide offers a detailed examination of the expected spectroscopic signatures of this molecule, providing a foundational reference for its synthesis and analysis.

The hydrochloride salt form ensures improved stability and solubility, which are advantageous properties for pharmaceutical handling and formulation. The presence of the hydrochloride will be evident in the spectroscopic data, particularly in the NMR and IR spectra, influencing the chemical environment of the amine and carboxylic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons, aiding in peak assignment.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[1][2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in D₂O is summarized in the table below. The chemical shifts are estimated based on established substituent effects and data from structurally similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
H-α (CH-NH₃⁺)~3.8 - 4.0MultipletJαβa, Jαβb, Jαγ1H
H-βa, H-βb (CH₂)~2.6 - 2.8MultipletJβaα, Jβbα, Jβaγ, Jβbγ2H
H-γ (CH₂)~2.9 - 3.1MultipletJγα, Jγβa, Jγβb2H
Aromatic Protons~7.1 - 7.4Multiplet4H
Tolyl-CH₃~2.3Singlet3H

Note: The protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups will exchange with D₂O and are typically not observed. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.

Interpretation of the ¹H NMR Spectrum

The downfield shift of the α-proton is attributed to the deshielding effect of the adjacent ammonium group. The diastereotopic nature of the β- and γ-protons, adjacent to the chiral center, results in complex multiplet patterns due to distinct coupling constants with neighboring protons. The aromatic region will exhibit a complex pattern characteristic of an ortho-substituted benzene ring. The tolyl methyl group is expected to appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~175 - 180
Aromatic C (quaternary, C-o)~136 - 138
Aromatic CHs~126 - 131
C-α (CH-NH₃⁺)~50 - 55
C-β (CH₂)~38 - 42
C-γ (CH₂)~35 - 39
Tolyl-CH₃~19 - 21
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.[1] The aromatic carbons resonate in the typical range of 120-140 ppm. The aliphatic carbons (C-α, C-β, and C-γ) are found in the upfield region, with their specific shifts influenced by the proximity of the electron-withdrawing amino and carboxylic acid groups.

Molecular Structure and NMR Assignment

To visualize the correlation between the molecular structure and the NMR data, the following diagram illustrates the atom numbering used for signal assignment.

Caption: Molecular structure of (R)-3-Amino-4-(o-tolyl)butanoic acid with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is finely ground with anhydrous KBr and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The key IR absorption bands for this compound are predicted as follows:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
N-H stretch (ammonium)3200 - 2800Broad, Strong (overlapping with O-H)
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carboxylic acid)1730 - 1700Strong
N-H bend (ammonium)1600 - 1500Medium
C=C stretch (aromatic)1600 - 1450Medium to Weak
C-O stretch (carboxylic acid)1320 - 1210Strong
Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. This band will likely overlap with the N-H stretching vibrations of the ammonium group. A strong, sharp peak around 1715 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The presence of the ammonium ion will also be confirmed by a medium intensity N-H bending vibration in the 1600-1500 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range, and the C-H stretches for both aromatic and aliphatic protons will be observed around 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids and their salts. It typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectral Data

For this compound (C₁₁H₁₆ClNO₂), the following ions are expected in the ESI-MS spectrum (positive ion mode):

Ion Formula Calculated m/z Interpretation
[M+H]⁺[C₁₁H₁₆NO₂]⁺194.1181Protonated molecular ion of the free base
[M-H₂O+H]⁺[C₁₁H₁₄N]⁺160.1126Loss of water from the protonated molecular ion
[M-COOH+H]⁺[C₁₀H₁₄N]⁺148.1126Loss of the carboxyl group

Note: The molecular weight of the hydrochloride salt is 229.70 g/mol . However, in ESI-MS, the salt typically dissociates, and the free base is observed as the protonated molecular ion.

Interpretation of the Mass Spectrum

The most prominent peak in the E-MS spectrum (positive mode) will be the protonated molecular ion of the free base at an m/z corresponding to [C₁₁H₁₅NO₂ + H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of this ion with high accuracy, confirming the molecular formula. Fragmentation of the parent ion can provide further structural information. Common fragmentation pathways for amino acids include the loss of water and the loss of the carboxylic acid group.

General Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_elucidation Structure Elucidation & Confirmation interpretation->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous structural characterization. This guide provides a detailed overview of the expected spectral data and their interpretation, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. The methodologies and predictive data presented herein establish a benchmark for the quality control and analytical validation of this compound, ensuring its suitability for further research and development.

References

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

  • Belov, D., Grässel, L. & Stalke, D. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 33-35. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 13 C NMR Spectrum of compound 13. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. Retrieved from [Link]

Sources

Solubility and stability of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a crucial precursor or active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development, formulation, and ensuring therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction and Physicochemical Overview

(R)-3-Amino-4-(o-tolyl)butanoic acid is a chiral γ-amino acid analog. Such structures are of significant interest in medicinal chemistry, often serving as building blocks for pharmacologically active molecules. The hydrochloride salt form is frequently utilized to enhance solubility and stability. Prior to embarking on extensive solubility and stability profiling, it is imperative to establish a baseline of the material's identity and purity through fundamental physicochemical characterization.

Initial Characterization Protocol:

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Confirm the molecular structure, including the stereochemistry where possible.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to corroborate the structure.

    • FTIR Spectroscopy: Identify characteristic functional groups.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Employ a suitable column and mobile phase to determine the purity of the compound and quantify any impurities. A purity of >95% is generally recommended for initial studies.[1]

  • Physical Properties:

    • Appearance: Visual inspection of the physical form (e.g., crystalline solid, amorphous powder) and color.

    • Melting Point: Determine the melting range as an indicator of purity.

Solubility Profiling: A Cornerstone of Developability

The solubility of an API profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a hydrochloride salt of an amino acid, the solubility of this compound is expected to be pH-dependent.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is a critical parameter for preclinical and formulation development.[2] The shake-flask method is the gold standard for this determination.[3]

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep1 Weigh excess compound prep2 Add to vials with selected solvents prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h prep2->equil sample Filter/centrifuge to remove undissolved solid equil->sample dilute Dilute supernatant sample->dilute analyze Quantify by validated HPLC-UV method dilute->analyze calculate Calculate concentration (mg/mL or µg/mL) analyze->calculate report Report solubility data calculate->report

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Thermodynamic Solubility:

  • Preparation: Add an excess amount of this compound to vials containing a range of aqueous and organic solvents. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Systems:

    • Purified Water

    • pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Biorelevant Media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))[4]

    • Common organic solvents (e.g., Methanol, Ethanol, DMSO)

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Table 1: Template for Thermodynamic Solubility Data

Solvent SystempHTemperature (°C)Solubility (mg/mL)
Purified Water~25
0.1 N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Phosphate Buffer7.437
FaSSIF6.537
FeSSIF5.037
MethanolN/A25
EthanolN/A25
Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[2] This is often used in early discovery for high-throughput screening.[5] Nephelometry, which measures light scattering from suspended particles, is a common technique.[5][6]

Step-by-Step Protocol for Kinetic Solubility (Nephelometry):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution in the chosen aqueous buffer (e.g., PBS pH 7.4).

  • Precipitation Monitoring: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[5]

  • Determination of Kinetic Solubility: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Stability Profiling: Ensuring Quality and Safety Over Time

Stability testing is essential to determine the re-test period for an API and to recommend storage conditions.[7] It involves long-term and accelerated studies, as well as forced degradation studies to understand the degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the degradation pathways.[8][9] This is crucial for developing a stability-indicating analytical method. A target degradation of 5-20% is generally aimed for.[10][11]

Experimental Workflow: Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of the compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox thermal Thermal (e.g., 80°C, solid & solution) prep->thermal photo Photolytic (ICH Q1B guidelines) prep->photo analyze Analyze stressed samples by HPLC-UV/DAD/MS at time points acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze eval1 Assess peak purity analyze->eval1 eval2 Identify and quantify degradants eval1->eval2 eval3 Propose degradation pathways eval2->eval3

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a suitable temperature (e.g., room temperature or 40°C). Sample at appropriate intervals.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8] Monitor the reaction over time.

  • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).[8]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

For all stress conditions, a control sample protected from the stress condition should be analyzed concurrently. Analysis is typically performed using an HPLC system with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed on at least one batch of the API to establish a re-test period. The storage conditions are guided by ICH Q1A(R2).[8]

Table 2: ICH Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol for Stability Studies:

  • Batch Selection: Use a representative batch of this compound.

  • Packaging: Store the sample in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.

  • Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[8][12]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products (impurities)

Table 3: Template for Stability Data Summary (Accelerated Conditions: 40°C/75% RH)

TestAcceptance CriteriaInitial1 Month3 Months6 Months
AppearanceWhite to off-white solid
Assay (%)98.0 - 102.0
Individual Impurity (%)NMT 0.2%
Total Impurities (%)NMT 1.0%

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these established protocols, researchers and drug developers can generate the robust data necessary to make informed decisions regarding formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. The principles and methodologies described herein are grounded in international regulatory guidelines and best practices in the pharmaceutical industry.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. Compound Summary for CID 7009745, (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Couvrat, N., et al. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • EMA. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Cynober, L., et al. (1987). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • FDA Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food and Drugs Authority. [Link]

  • Ganjali, M. R., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • PubChem. Compound Summary for CID 139031072, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. [Link]

  • Google Patents.

Sources

Methodological & Application

Application Notes and Protocols: Catalytic Asymmetric Conjugate Addition for β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids and the Power of Asymmetric Conjugate Addition

β-Amino acids are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures, such as helices and sheets, and often imparts enhanced resistance to enzymatic degradation. Consequently, the development of efficient and stereoselective methods for their synthesis is a paramount objective in modern organic chemistry and drug discovery.

Among the various synthetic strategies, the catalytic asymmetric conjugate addition (or Michael addition) has emerged as a particularly powerful and atom-economical approach for constructing the chiral carbon framework of β-amino acids. This method involves the stereocontrolled 1,4-addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a small amount of a chiral entity.[1][2] The versatility of this reaction allows for the introduction of a wide range of substituents at both the α- and β-positions, providing access to a diverse library of enantiomerically enriched β-amino acid precursors.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic asymmetric conjugate addition for the synthesis of β-amino acids. We will delve into the core principles, compare different catalytic systems, and provide detailed, field-proven protocols for both organocatalyzed and metal-catalyzed transformations.

Core Principles and Mechanistic Overview

The fundamental principle of catalytic asymmetric conjugate addition lies in the creation of a chiral environment around the reacting species, which dictates the facial selectivity of the nucleophilic attack on the Michael acceptor.[3] The key players in this transformation are the prochiral α,β-unsaturated carbonyl compound (the Michael acceptor), a suitable nucleophile, and a chiral catalyst.

The electrophilicity of the β-carbon in the α,β-unsaturated system is enhanced by the electron-withdrawing nature of the carbonyl group, making it susceptible to nucleophilic attack.[4] A chiral catalyst, be it a metal complex or an organocatalyst, interacts with either the nucleophile or the Michael acceptor (or both) to form a transient, diastereomeric intermediate. This intermediate then proceeds through a lower-energy transition state to afford the product with a specific stereochemistry.

Catalytic Cycle of Asymmetric Conjugate Addition cluster_0 Catalytic Cycle Catalyst Catalyst Activated Nucleophile Activated Nucleophile Catalyst->Activated Nucleophile + Nucleophile Chiral Intermediate Chiral Intermediate Activated Nucleophile->Chiral Intermediate + Michael Acceptor Michael Acceptor Michael Acceptor Product Product Chiral Intermediate->Product Protonation Product->Catalyst + Catalyst (regenerated) Organocatalyzed Michael Addition Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Start Add Catalyst Add Catalyst Start->Add Catalyst Add Nitroalkene Add Nitroalkene Add Catalyst->Add Nitroalkene Add Solvent Add Solvent Add Nitroalkene->Add Solvent Cool to 0 C Cool to 0 C Add Solvent->Cool to 0 C Add Aldehyde Add Aldehyde Cool to 0 C->Add Aldehyde Stir at 0 C Stir at 0 C Add Aldehyde->Stir at 0 C Quench Reaction Quench Reaction Stir at 0 C->Quench Reaction Monitor by TLC Extract with EtOAc Extract with EtOAc Quench Reaction->Extract with EtOAc Dry Organic Layer Dry Organic Layer Extract with EtOAc->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify by Chromatography Purify by Chromatography Concentrate->Purify by Chromatography Final Product Final Product Purify by Chromatography->Final Product

Figure 2: Workflow for organocatalyzed Michael addition.

Materials:

  • Chiral prolinamide catalyst (e.g., (S)-(-)-N-((5-Adamantan-1-yl)-2-methoxyphenyl)methyl)pyrrolidine-2-carboxamide)

  • trans-β-Nitrostyrene

  • Propanal

  • Benzoic acid (co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral prolinamide catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add propanal (0.6 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

  • Characterization: Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by ¹H NMR) of the product.

Protocol 2: Metal-Catalyzed Asymmetric Conjugate Addition of a Nitrogen Nucleophile

This protocol details the synthesis of a β-azido imide, a precursor to β-amino acids, using a chiral titanium(IV)-salen complex as the catalyst. [5] Rationale: The chiral Ti(IV)-salen complex acts as a Lewis acid, activating the α,β-unsaturated imide towards nucleophilic attack. The chiral environment of the complex dictates the stereochemical outcome of the addition of the azide nucleophile.

Materials:

  • Chiral (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-titanium(IV) dichloride [(R,R)-Ti(salen)Cl₂]

  • N-Crotonyloxazolidinone

  • Trimethylsilyl azide (TMSN₃)

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer, operated under an inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Catalyst Activation (if necessary): In a glovebox, to a flame-dried Schlenk flask, add the (R,R)-Ti(salen)Cl₂ catalyst (0.05 mmol, 5 mol%).

  • Reaction Setup: Add anhydrous toluene (5.0 mL) to the flask.

  • Add N-crotonyloxazolidinone (1.0 mmol, 1.0 equiv).

  • Cool the mixture to 0 °C.

  • Add TMSN₃ (1.5 mmol, 1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC.

  • Workup: Upon completion (typically 4-8 hours), quench the reaction by adding methanol (2 mL) at 0 °C.

  • Warm the mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution (20 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-azido imide.

  • Characterization: Determine the yield and enantiomeric excess (by chiral HPLC) of the product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst. - Impure reagents or solvents. - Incorrect reaction temperature.- Use a fresh batch of catalyst. - Ensure all reagents and solvents are pure and anhydrous. - Optimize the reaction temperature.
Low enantioselectivity - Racemic or impure chiral catalyst. - Non-optimal solvent or temperature. - Background uncatalyzed reaction.- Verify the enantiomeric purity of the catalyst. - Screen different solvents and reaction temperatures. - Lower the reaction temperature to suppress the uncatalyzed pathway.
Formation of side products - Polymerization of the Michael acceptor. - 1,2-addition instead of 1,4-addition. - Decomposition of the product.- Add the nucleophile slowly to the reaction mixture. - For organometallic nucleophiles, consider transmetalation to a softer metal (e.g., copper). - Ensure the workup conditions are mild.

Conclusion

Catalytic asymmetric conjugate addition stands as a robust and versatile methodology for the synthesis of enantiomerically enriched β-amino acids and their derivatives. Both organocatalysis and metal catalysis offer powerful toolkits for the synthetic chemist, each with its unique strengths. By understanding the core principles, carefully selecting the appropriate catalytic system, and meticulously executing the experimental protocols, researchers can efficiently access a wide range of valuable chiral building blocks for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a practical starting point for the successful implementation of this important transformation.

References

  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. Thieme E-Books & E-Journals. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. PMC - NIH. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC - NIH. [Link]

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsatur
  • Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V). PMC - NIH. [Link]

  • 19.14: Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. . [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]

  • Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. ACS Publications. [Link]

  • Nucleophilic conjugate addition. Wikipedia. [Link]

Sources

Application Notes & Protocols: N-Protection of (R)-3-Amino-4-(o-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Protection in Synthesis

(R)-3-Amino-4-(o-tolyl)butanoic acid is a chiral β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of more complex molecules is predicated on the precise control of its reactive functional groups—the carboxylic acid and the primary amine. The nucleophilic nature of the amino group makes it highly reactive under various conditions, necessitating its "masking" or protection to prevent unwanted side reactions during subsequent synthetic transformations.

This guide provides a detailed exploration of two robust and widely adopted methods for the N-protection of (R)-3-Amino-4-(o-tolyl)butanoic acid: protection with the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The choice between these protecting groups is a critical strategic decision, dictated by the overall synthetic route and the chemical stability required in downstream steps. The Boc group is favored for its stability in basic and nucleophilic environments and its facile removal under acidic conditions, whereas the Cbz group offers stability towards acids and is typically cleaved via catalytic hydrogenation.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Strategic Selection of the Protecting Group

The selection of an appropriate N-protecting group is a cornerstone of synthetic strategy. The decision hinges on the orthogonality of the protection and deprotection conditions relative to other functional groups present in the molecule and the reagents used in subsequent steps.

  • tert-Butyloxycarbonyl (Boc) Group: Introduced using di-tert-butyl dicarbonate (Boc anhydride), this protecting group is exceptionally stable to bases, nucleophiles, and catalytic hydrogenation.[1][3] Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which proceeds through a mechanism that generates gaseous byproducts, simplifying purification.[4][5] This makes the Boc group ideal for syntheses involving base-catalyzed reactions or hydrogenolysis.

  • Benzyloxycarbonyl (Cbz or Z) Group: Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable under mildly acidic and basic conditions.[6][7] Its removal is most commonly achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[8] This method is advantageous when the synthetic route requires strong acidic conditions that would inadvertently cleave a Boc group.

The following diagram illustrates the general transformation for both protection strategies.

G cluster_start Starting Material cluster_reagents Protecting Reagents cluster_products N-Protected Products Start (R)-3-Amino-4-(o-tolyl)butanoic acid Boc_reagent Di-tert-butyl dicarbonate (Boc)₂O, Base Start->Boc_reagent Boc Protection (Protocol 1) Cbz_reagent Benzyl Chloroformate Cbz-Cl, Base Start->Cbz_reagent Cbz Protection (Protocol 2) Boc_product N-Boc-(R)-3-Amino-4- (o-tolyl)butanoic acid Boc_reagent->Boc_product Cbz_product N-Cbz-(R)-3-Amino-4- (o-tolyl)butanoic acid Cbz_reagent->Cbz_product

Caption: General reaction schemes for N-Boc and N-Cbz protection.

Protocol 1: N-Boc Protection using Di-tert-butyl Dicarbonate

This protocol details the protection of the primary amine using Boc anhydride under aqueous basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity for attack on the electrophilic carbonyl of the Boc anhydride.[1][3] A biphasic system or a water-miscible organic solvent is often employed to facilitate the reaction between the water-soluble amino acid salt and the organic-soluble Boc anhydride.

Experimental Workflow: N-Boc Protection

Caption: Step-by-step workflow for the N-Boc protection protocol.

Materials and Reagents
ReagentGradeSupplier Example
(R)-3-Amino-4-(o-tolyl)butanoic acid≥98% enantiopuritySigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent grade, ≥97%Fisher Scientific
Sodium Hydroxide (NaOH)ACS reagent, ≥97%VWR
TolueneAnhydrous, 99.8%MilliporeSigma
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific
Hydrochloric Acid (HCl), 1M aqueousACS gradeVWR
Sodium Sulfate (Na₂SO₄), anhydrousACS gradeSigma-Aldrich
Deionized Water18.2 MΩ·cmIn-house
Detailed Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-Amino-4-(o-tolyl)butanoic acid (10.0 g, 51.7 mmol) and sodium hydroxide (2.28 g, 57.0 mmol, 1.1 equiv.) in 50 mL of deionized water. Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (12.4 g, 57.0 mmol, 1.1 equiv.) in 25 mL of toluene. Add this solution to the cooled aqueous mixture dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 8-12 hours. The reaction progress can be monitored by TLC (Typical eluent: 10% Methanol in Dichloromethane), where the appearance of a new, less polar spot and the disappearance of the starting material (visualized with ninhydrin stain) indicates conversion.

  • Work-up:

    • Transfer the mixture to a separatory funnel. The layers may be separated, or if a single phase is present, proceed directly.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate should form.

    • Extract the aqueous suspension with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product, which may be a solid or a thick oil.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture. If the product is an oil, it may solidify upon storage at low temperature or can be purified via flash column chromatography.[9]

ParameterValue
Starting Material Mass10.0 g (51.7 mmol)
(Boc)₂O Molar Equiv.1.1
Base Molar Equiv.1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time8-12 hours
Expected Yield 85-95%
Expected Purity (HPLC) >98%

Protocol 2: N-Cbz Protection using Benzyl Chloroformate

This procedure utilizes the classic Schotten-Baumann conditions for N-acylation.[10] The amino acid is dissolved in an aqueous basic solution, and benzyl chloroformate is added. The base (sodium carbonate) neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. Careful temperature control is crucial as benzyl chloroformate is moisture-sensitive and can decompose.[7]

Experimental Workflow: N-Cbz Protection

Caption: Step-by-step workflow for the N-Cbz protection protocol.

Materials and Reagents
ReagentGradeSupplier Example
(R)-3-Amino-4-(o-tolyl)butanoic acid≥98% enantiopuritySigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)Reagent grade, 95%Acros Organics
Sodium Carbonate (Na₂CO₃), anhydrousACS reagent, ≥99.5%VWR
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific
Diethyl EtherACS gradeVWR
Hydrochloric Acid (HCl), 2M aqueousACS gradeSigma-Aldrich
Sodium Sulfate (Na₂SO₄), anhydrousACS gradeSigma-Aldrich
Deionized Water18.2 MΩ·cmIn-house
Detailed Step-by-Step Methodology
  • Dissolution: In a 500 mL three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve (R)-3-Amino-4-(o-tolyl)butanoic acid (10.0 g, 51.7 mmol) and sodium carbonate (11.0 g, 103.4 mmol, 2.0 equiv.) in 150 mL of deionized water.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Reagent Addition: Add benzyl chloroformate (9.7 g, 8.2 mL, 57.0 mmol, 1.1 equiv.) dropwise via the dropping funnel over 1 hour. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2 hours, then remove the cooling bath and stir at room temperature for 4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any excess benzyl chloroformate and benzyl alcohol. Discard the ether layers.

    • Return the aqueous layer to the flask, cool in an ice bath, and acidify to pH 2 with cold 2M HCl. A white solid should precipitate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude solid product.

    • Recrystallize the crude material from hot toluene to yield pure N-Cbz-(R)-3-Amino-4-(o-tolyl)butanoic acid as a white crystalline solid.

ParameterValue
Starting Material Mass10.0 g (51.7 mmol)
Cbz-Cl Molar Equiv.1.1
Base Molar Equiv.2.0
Reaction Temperature0 °C to Room Temperature
Reaction Time6 hours
Expected Yield 80-90%
Expected Purity (HPLC) >99%

Analytical Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the final product, a comprehensive analytical assessment is required.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective tool for monitoring the reaction's progress. The N-protected product will have a higher Rf value than the starting amino acid. The starting material can be visualized with a ninhydrin stain (which reacts with primary amines), while the product will be ninhydrin-negative.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Provides unequivocal structural verification. For the N-Boc product, characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR) will be present. For the N-Cbz product, signals corresponding to the benzylic protons (a singlet around 5.1 ppm) and the aromatic protons of the benzyl group will be observed.

    • Mass Spectrometry (MS): Confirms the correct molecular weight of the protected product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly using a chiral column, is the gold standard for assessing chemical and enantiomeric purity.[11] The method should demonstrate the absence of starting material and byproducts and confirm that no racemization has occurred during the reaction.[12][13]

  • Stereochemical Integrity: Measurement of the specific rotation using a polarimeter confirms the retention of the (R)-configuration. The value should be compared to literature data if available.

References

  • U.S.
  • Czech Patent CZ2012872A3, "Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Organic Chemistry Portal, "Cbz-Protected Amino Groups", Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal, "Boc-Protected Amino Groups", Organic Chemistry Portal. [Link]

  • Chinese Patent CN112500316A, "Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • WIPO Patent WO2009064476A1, "Preparation of sitagliptin intermediate", Google P
  • Organic Chemistry Portal, "Fmoc-Protected Amino Groups", Organic Chemistry Portal. [Link]

  • ResearchGate, "How to get (or crystallize) solid amino acids derivatives and peptides?", ResearchGate. [Link]

  • Wikipedia, "Di-tert-butyl dicarbonate", Wikipedia. [Link]

  • WIPO Patent WO2006081193A2, "Intermediates of sitagliptin and preparation process thereof", Google P
  • Xu, J. et al., "Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization", NIH National Library of Medicine. [Link]

  • Royal Society of Chemistry, "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media", Royal Society of Chemistry. [Link]

  • Shimadzu, "Analytical Methods for Amino Acids", Shimadzu. [Link]

  • YouTube, "Adding Cbz Protecting Group Mechanism | Organic Chemistry", YouTube. [Link]

  • Chen, C. et al., "Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition", ACS Omega. [Link]

  • ResearchGate, "Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.", ResearchGate. [Link]

  • Köse, A. et al., "Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool", ResearchGate. [Link]

  • ResearchGate, "How to perform Fmoc protection using Fmoc-Cl?", ResearchGate. [Link]

  • Wikipedia, "Benzyl chloroformate", Wikipedia. [Link]

  • Chemistry LibreTexts, "Peptide Synthesis", Chemistry LibreTexts. [Link]

  • ACS Publications, "Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition", ACS Omega. [Link]

  • Xu, W. et al., "Analytical methods for amino acid determination in organisms", PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-3-Amino-4-(o-tolyl)butanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to improving the yield in the synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid, a crucial chiral building block in pharmaceutical development. This technical support center offers detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiomerically pure β-amino acids like (R)-3-Amino-4-(o-tolyl)butanoic acid?

There are four principal strategies, each with distinct advantages and challenges:

  • Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It involves using a chiral catalyst to directly create the desired stereocenter. Key methods include:

    • Asymmetric Hydrogenation: Reduction of a prochiral β-enamido ester or acrylic acid derivative using a chiral metal complex (e.g., Rhodium or Ruthenium with chiral phosphine ligands).[1] This method can offer very high enantiomeric excess (ee).

    • Asymmetric Conjugate Addition: Addition of an organometallic reagent to an α,β-unsaturated compound or the addition of an amine nucleophile to a Michael acceptor in the presence of a chiral catalyst.[2][3]

  • Chiral Auxiliary-Mediated Synthesis: This classic and reliable method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or an aldol reaction.[4][5] The auxiliary is removed in a later step. Evans oxazolidinones and pseudoephedrine are common examples.[6][7]

  • Chemoenzymatic Methods: This approach utilizes enzymes for stereoselective transformations, such as the resolution of a racemic mixture or the asymmetric reduction of a ketone.[8] Enzymes offer exceptional selectivity under mild conditions but can be sensitive to substrate scope and reaction conditions.

  • Chiral Pool Synthesis: This strategy involves starting with a readily available, inexpensive chiral molecule (e.g., an α-amino acid) and using a series of chemical transformations to convert it into the target β-amino acid.[2]

Q2: Which factors are most critical for controlling enantioselectivity in this synthesis?

Controlling enantioselectivity is paramount. The critical factors depend on the chosen synthetic route:

  • For Catalytic Methods: The choice of chiral ligand, metal precursor, solvent, temperature, and pressure (for hydrogenations) are all crucial. The ligand's structure creates the chiral environment that dictates the stereochemical outcome.[3]

  • For Chiral Auxiliaries: The structure of the auxiliary itself is the primary determinant of stereocontrol.[5] Reaction temperature and the choice of reagents (e.g., Lewis acids for aldol reactions) are also vital for maximizing diastereoselectivity.[4]

  • For Enzymatic Resolutions: pH, temperature, and co-factors directly impact enzyme activity and selectivity. Substrate concentration must also be optimized to avoid enzyme inhibition.[8]

Q3: What are the common protecting groups for the amino function, and when should they be introduced?

The amino group is nucleophilic and must be protected during many synthetic steps. The most common protecting groups are:

  • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride ((Boc)₂O). It is stable to many reaction conditions but easily removed with acid (e.g., trifluoroacetic acid, TFA, or HCl).[9] Protection is typically performed after the chiral center is set.

  • Cbz (carboxybenzyl): Stable to acidic conditions but readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is advantageous if a hydrogenation step is already part of the synthesis.[10]

The choice depends on the overall synthetic plan and the orthogonality required. For instance, if your synthesis involves a final hydrogenation step to reduce another functional group, a Cbz group can be removed concurrently.

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems encountered during the synthesis.

Problem 1: Low Yield in Asymmetric Conjugate Addition Step

Q: I am performing a Rhodium-catalyzed 1,4-addition of a boronic acid to an α,β-unsaturated ester, but my yield is consistently low (<40%). How can I improve this?

A: Low yields in Rh-catalyzed conjugate additions often stem from catalyst deactivation, incomplete reaction, or issues with the reagents.

Causality & Solutions:

  • Catalyst Activity: The active Rh(I) catalyst is sensitive to oxygen.

    • Protocol: Ensure all reagents and solvents are thoroughly deoxygenated. Use Schlenk line techniques and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.[11] The catalyst and ligand should be weighed and transferred in a glovebox if possible.

  • Reagent Quality: Boronic acids can degrade over time, forming inactive boroxines.

    • Protocol: Use freshly purchased boronic acid or recrystallize older batches. The quality of the base (e.g., triethylamine) is also critical; use a freshly opened bottle or distill it before use.[11]

  • Reaction Monitoring: The reaction may not be running to completion.

    • Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.[11] If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart it.

Troubleshooting Workflow: Low Yield in Conjugate Addition

G cluster_incomplete Troubleshoot Reaction Conditions cluster_complete Troubleshoot Workup/Purification start Low Yield (<40%) check_completion Monitor Reaction by TLC/LCMS start->check_completion incomplete Reaction Stalled / Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No catalyst Check Catalyst Activity (Deoxygenate, Use Glovebox) incomplete->catalyst workup Analyze Aqueous & Organic Layers for Product Loss complete->workup reagents Verify Reagent Quality (Fresh Boronic Acid, Distill Base) catalyst->reagents temp Optimize Temperature reagents->temp purification Optimize Chromatography (Solvent System, Silica Loading) workup->purification

Caption: Troubleshooting flowchart for low yield in conjugate addition.

Problem 2: Poor Enantioselectivity (Low ee%)

Q: My final product has a low enantiomeric excess (ee%). I am using a chiral auxiliary. What could be the cause?

A: Poor stereocontrol in auxiliary-based methods can arise from incorrect reaction conditions that compromise the directing ability of the auxiliary or from racemization at some point in the sequence.

Causality & Solutions:

  • Non-Optimal Enolate Formation/Reaction Temperature: For reactions involving enolates (e.g., alkylations), the geometry of the enolate is critical and is highly dependent on the base, additives (like LiCl), and temperature. A mixture of E/Z enolates can lead to a mixture of diastereomers.

    • Protocol: Strictly control the temperature during enolate formation, typically between -78 °C and -40 °C. The rate of addition of the base (e.g., LDA or LiHMDS) and the electrophile should be slow and controlled.[4]

  • Racemization During Auxiliary Cleavage: The conditions used to remove the chiral auxiliary can sometimes be harsh enough to cause epimerization at the newly formed stereocenter, especially if it is α- to a carbonyl group.

    • Protocol: Screen different cleavage conditions. For example, if acidic hydrolysis is causing racemization, consider basic hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiBH₄).[6] The choice depends on the auxiliary and substrate.

  • Chiral Auxiliary Purity: The enantiomeric purity of your starting auxiliary directly limits the maximum possible ee% of your product.

    • Protocol: Verify the enantiomeric purity of the chiral auxiliary using a standard analytical method, such as chiral HPLC, before beginning the synthesis.[12]

Data Summary: Optimizing Diastereoselective Alkylation

ParameterStandard ConditionOptimized Condition for Higher SelectivityRationale
Temperature 0 °C to RT-78 °CMinimizes side reactions and favors the formation of a single, thermodynamically or kinetically controlled enolate geometry.[4]
Base LDALiHMDSThe choice of base can influence enolate geometry. LiHMDS is often preferred for generating kinetic enolates.
Additive NoneLiClLewis acidic additives can enhance the rigidity of the transition state, leading to improved facial selectivity.
Quenching Saturated NH₄ClAcetic Acid at low tempA carefully chosen quenching agent can prevent racemization by rapidly protonating the enolate.[4]
Problem 3: Difficult Purification and Side Product Formation

Q: My crude product is a complex mixture, and purification by column chromatography is leading to significant product loss. What are common side products and how can I avoid them?

A: A common issue, especially during the Boc-protection step, is the formation of condensation impurities.

Causality & Solutions:

  • Dimer/Oligomer Formation: During Boc-protection, the activated carboxylic acid of one molecule can react with the free amine of another, leading to amide bond formation and dimers or oligomers. This is particularly problematic if the reaction is slow or if activating agents are used.[9]

    • Protocol: A Schotten-Baumann reaction condition is highly effective. Dissolve the amino acid in an aqueous base (e.g., NaOH or NaHCO₃) and add the Boc-anhydride dissolved in a water-immiscible organic solvent (like toluene or dichloromethane).[9] The reaction occurs at the interface, minimizing self-condensation. Maintain a controlled temperature (e.g., 20 °C) to prevent hydrolysis of the Boc-anhydride.

  • Inefficient Extraction during Workup: β-amino acids can be amphiphilic, leading to emulsions or poor partitioning between aqueous and organic layers during extraction.

    • Protocol: After acidification of the aqueous layer to protonate the carboxylate (typically to pH 2-3), extract with a more polar solvent like ethyl acetate multiple times.[11] If emulsions form, adding brine (saturated NaCl solution) can help break them.

Experimental Protocol: High-Purity Boc Protection

  • Dissolve (R)-3-Amino-4-(o-tolyl)butanoic acid (1.0 equiv) and sodium hydroxide (2.0 equiv) in deionized water (approx. 2.5 mL per gram of amino acid).

  • Stir the solution in an ice bath to cool it to below 20 °C.

  • In a separate flask, dissolve Boc-anhydride (1.1 equiv) in toluene (approx. 2.0 mL per gram of amino acid).

  • Add the Boc-anhydride solution dropwise to the vigorously stirred aqueous solution, ensuring the temperature remains below 25 °C.

  • Allow the reaction to stir at room temperature for 10-12 hours, monitoring by TLC until the starting material is consumed.

  • Separate the layers. Wash the aqueous layer with toluene or MTBE to remove unreacted Boc-anhydride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate of the product should form.

  • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the clean product.[9][11]

Purification Logic Diagram

G cluster_protection If Condensation Impurity Present cluster_workup If Product Loss in Workup start Crude Product Mixture protection_check Identify Side Products (LCMS/NMR) Condensation Impurity? start->protection_check workup_check Check for Product in Aqueous Layer after Extraction? protection_check->workup_check No revisit_protection Re-run Protection using Schotten-Baumann Conditions protection_check->revisit_protection Yes revisit_workup Adjust pH to 2-3 before Extraction Use More Polar Solvent (EtOAc) Use Brine to Break Emulsions workup_check->revisit_workup Yes final_product High-Purity Product workup_check->final_product No, Proceed to Final Steps revisit_protection->final_product revisit_workup->final_product

Caption: Logic for troubleshooting purification and side-product issues.

References

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry.[Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.[Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. American Chemical Society.[Link]

  • PROCESS DEVELOPMENT REPORT - (R)-3-AMINOBUTAN-1-OL. Medicines for All Institute (M4ALL).[Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.[Link]

  • Synthesis method of (R) -3-aminobutanol.
  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. PubChem.[Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.[Link]

  • Synthesis of Pregabalin. Thieme.[Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect.[Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... PubMed Central.[Link]

  • Preparation method for 4-amino-3-phenylbutyric acid.
  • A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Semantic Scholar.[Link]

  • Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. ResearchGate.[Link]

  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Journal of Organic Chemistry.[Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Royal Society of Chemistry.[Link]

  • Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. ResearchGate.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres... ResearchGate.[Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SpringerLink.[Link]

  • (R)-(N-tert-Butoxycarbonyl)allylglycine... Organic Syntheses.[Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.[Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors... ACS Publications.[Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central.[Link]

  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids... ResearchGate.[Link]

  • Amino acid catalyzed direct asymmetric aldol reactions... PubMed.[Link]

Sources

Technical Support Center: Synthesis of β-Aryl-β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-aryl-β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction to the Synthetic Challenges

The synthesis of β-aryl-β-amino acids is a cornerstone in the development of peptidomimetics, pharmaceuticals, and various biologically active molecules. Their structural motif offers unique conformational constraints and metabolic stability compared to their α-amino acid counterparts. However, their synthesis is often plagued by a variety of side reactions that can impact yield, purity, and stereochemical integrity. This guide will dissect these challenges and provide actionable solutions for three common synthetic routes: the Mannich reaction, the Reformatsky reaction, and the Arndt-Eistert homologation.

Section 1: The Mannich Reaction: A Troubleshooter's Guide

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino acids.[1] A typical pathway involves the reaction of an aryl aldehyde, an amine, and an enolizable carbonyl compound. However, achieving high yields and stereoselectivity can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Mannich reaction is giving a low yield of the desired β-amino ester. What are the likely causes and how can I improve it?

Answer: Low yields in Mannich reactions for β-aryl-β-amino acid synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The reaction proceeds via an imine or iminium ion intermediate. If the formation of this electrophile is slow or incomplete, the overall reaction rate will suffer.

    • Troubleshooting:

      • Catalyst: The use of a Lewis acid or Brønsted acid catalyst can significantly promote imine formation. Common choices include ZnCl₂, Sc(OTf)₃, or even mild acids like acetic acid.

      • Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water. Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards the imine.

  • Poor Nucleophilicity of the Enolate: The enolate derived from your ester must be sufficiently nucleophilic to attack the imine.

    • Troubleshooting:

      • Base Selection: The choice of base is critical. For less acidic esters, a stronger base like lithium diisopropylamide (LDA) may be necessary to generate the enolate quantitatively. However, for more acidic substrates, a milder base like triethylamine might suffice and can help minimize side reactions.

      • Silyl Ketene Acetals: Instead of generating the enolate in situ, pre-forming a silyl ketene acetal from your ester can provide a more reactive and well-defined nucleophile.[2]

  • Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of your desired product. A common side reaction is the formation of a β-hydroxy ester from the reaction of the enolate with unreacted aldehyde.[2]

    • Troubleshooting:

      • Order of Addition: Adding the enolate or silyl ketene acetal slowly to a pre-formed imine can minimize its reaction with the aldehyde.

      • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired Mannich reaction over competing pathways.

Question 2: I am observing poor diastereoselectivity in my Mannich reaction. How can I control the stereochemical outcome?

Answer: Achieving high diastereoselectivity is a common challenge, especially when creating two new stereocenters. The relative orientation of the aryl and carboxyl groups is determined by the transition state of the C-C bond-forming step.

  • Chelation Control: When using metal enolates (e.g., lithium, zinc, or titanium enolates), the geometry of the enolate and the potential for chelation in the transition state play a crucial role.

    • Troubleshooting:

      • Lewis Acid Choice: The choice of Lewis acid can influence the transition state geometry. Bidentate Lewis acids can help organize the reactants, leading to higher diastereoselectivity.

      • Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the steric environment of the transition state. Bulky protecting groups can favor the formation of one diastereomer over the other.

  • Catalyst-Controlled Asymmetric Mannich Reactions: For enantioselective synthesis, the use of chiral catalysts is essential. These catalysts create a chiral environment that favors the formation of one enantiomer.

    • Protocol: A well-established method involves the use of a chiral catalyst, such as a proline-derived organocatalyst or a chiral Lewis acid complex, to control the facial selectivity of the enolate addition to the imine.

Experimental Protocol: Asymmetric Mannich Reaction using a Chiral Lewis Acid

  • Imine Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aryl aldehyde (1.0 equiv) and a suitable amine (e.g., p-anisidine, 1.0 equiv) in an anhydrous solvent like CH₂Cl₂ or toluene. Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 equiv) and stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or ¹H NMR.

  • Enolate Generation: In a separate flask, dissolve the ester (1.2 equiv) in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.2 equiv) and stir for 30 minutes to generate the lithium enolate.

  • Mannich Reaction: To the pre-formed imine solution, add the chiral Lewis acid catalyst (e.g., a chiral BOX-ligated copper(II) complex, 0.1 equiv) and cool to the desired temperature (e.g., -78 °C to 0 °C). Slowly add the freshly prepared enolate solution via cannula.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualization: Mannich Reaction Workflow

Mannich_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Aryl_Aldehyde Aryl Aldehyde Imine_Formation Imine Formation (Lewis/Brønsted Acid) Aryl_Aldehyde->Imine_Formation Beta_Hydroxy_Ester β-Hydroxy Ester (Side Product) Amine Amine Amine->Imine_Formation Ester Ester Enolate_Generation Enolate Generation (Base) Ester->Enolate_Generation Mannich_Addition Mannich Addition (Chiral Catalyst) Imine_Formation->Mannich_Addition Enolate_Generation->Mannich_Addition Enolate_Generation->Beta_Hydroxy_Ester Reacts with aldehyde Beta_Amino_Ester β-Aryl-β-Amino Ester (Desired Product) Mannich_Addition->Beta_Amino_Ester

Caption: Workflow for the Mannich reaction.

Section 2: The Reformatsky Reaction: Overcoming Reactivity and Selectivity Issues

The Reformatsky reaction utilizes an organozinc reagent, formed from an α-halo ester and zinc metal, which then adds to an imine to generate a β-amino ester.[3] While advantageous due to the mildness of the organozinc reagent, this reaction can suffer from low reactivity and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: My Reformatsky reaction is sluggish and gives a low yield. How can I improve the conversion?

Answer: The reactivity of the Reformatsky reagent is a key factor. Several parameters can be optimized to enhance the reaction rate and yield.

  • Activation of Zinc: The surface of the zinc metal can be passivated by an oxide layer, which hinders its reaction with the α-halo ester.

    • Troubleshooting:

      • Pre-activation: Treat the zinc dust with a dilute acid (e.g., 1 M HCl) followed by washing with water, ethanol, and ether, and then drying under vacuum.

      • Activating Agents: Adding a small amount of iodine or 1,2-dibromoethane can help activate the zinc surface in situ.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the organozinc intermediate and the overall reaction rate.

    • Troubleshooting:

      • Ethereal Solvents: Anhydrous THF or diethyl ether are commonly used and generally effective.

      • Polar Aprotic Solvents: In some cases, using more polar aprotic solvents like DMF or DMSO can increase the reaction rate, but may also promote side reactions.

  • Nature of the α-Halo Ester: The reactivity of the α-halo ester follows the trend I > Br > Cl.

    • Troubleshooting:

      • If using an α-chloro or α-bromo ester results in low reactivity, switching to the corresponding α-iodo ester can be beneficial.

Question 4: I am observing the formation of a significant amount of a dehydrated α,β-unsaturated ester byproduct. How can I prevent this elimination reaction?

Answer: The initial adduct of the Reformatsky reaction is a zinc alkoxide, which can undergo elimination to form an α,β-unsaturated ester, particularly under harsh work-up conditions or with prolonged reaction times at elevated temperatures.

  • Work-up Conditions: Acidic work-up can promote dehydration.

    • Troubleshooting:

      • Mild Quenching: Quench the reaction at low temperature (e.g., 0 °C) with a saturated aqueous solution of NH₄Cl instead of a strong acid.

  • Reaction Temperature: Higher temperatures can favor the elimination pathway.

    • Troubleshooting:

      • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Visualization: Reformatsky Reaction Mechanism and Side Reaction

Reformatsky_Mechanism cluster_start Starting Materials cluster_pathway Reaction Pathway cluster_end Products Alpha_Halo_Ester α-Halo Ester Reformatsky_Reagent Reformatsky Reagent (Organozinc Enolate) Alpha_Halo_Ester->Reformatsky_Reagent Zinc Zinc Metal Zinc->Reformatsky_Reagent Imine Imine Addition Nucleophilic Addition Imine->Addition Reformatsky_Reagent->Addition Zinc_Alkoxide Zinc Alkoxide Adduct Addition->Zinc_Alkoxide Desired_Product β-Amino Ester Zinc_Alkoxide->Desired_Product Aqueous Work-up Side_Product α,β-Unsaturated Ester (Elimination Product) Zinc_Alkoxide->Side_Product Elimination (Heat/Acid)

Caption: Mechanism of the Reformatsky reaction and the competing elimination side reaction.

Section 3: The Arndt-Eistert Homologation: Navigating the Wolff Rearrangement

The Arndt-Eistert synthesis is a reliable method for the one-carbon homologation of carboxylic acids, making it a valuable tool for converting α-aryl-α-amino acids into their β-homologs.[4] The key step is the Wolff rearrangement of an α-diazoketone to a ketene, which is then trapped by a nucleophile.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 5: I am getting a low yield of the desired β-amino acid after the Arndt-Eistert sequence, and I see a significant amount of a chloromethyl ketone byproduct. What is going wrong?

Answer: The formation of a chloromethyl ketone is a classic side reaction in the Arndt-Eistert synthesis and points to an issue in the diazoketone formation step.[6]

  • Reaction with HCl: When the α-diazoketone is formed from an acid chloride and diazomethane, HCl is generated as a byproduct. This HCl can then react with the diazoketone to form the corresponding chloromethyl ketone.[6]

    • Troubleshooting:

      • Excess Diazomethane: Use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride, and the second acts as a base to neutralize the generated HCl.[4]

      • Non-nucleophilic Base: Alternatively, a non-nucleophilic base like triethylamine can be added to scavenge the HCl.

      • Calcium Oxide: The use of calcium oxide as a heterogeneous acid scavenger has also been reported to be effective.[7]

Question 6: The Wolff rearrangement step is not proceeding cleanly. What conditions should I use, and what are the potential pitfalls?

Answer: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst. The choice of conditions can impact the outcome.

  • Catalyst Choice: Silver(I) oxide (Ag₂O) or silver benzoate are common and effective catalysts for the Wolff rearrangement.

  • Solvent and Nucleophile: The ketene intermediate is highly reactive and can polymerize if not trapped efficiently.

    • Troubleshooting:

      • Ensure a suitable nucleophile (e.g., water for the acid, an alcohol for the ester) is present in the reaction mixture to trap the ketene as it is formed.

      • The reaction is often carried out in a solvent that can also act as the nucleophile, such as methanol or ethanol.

  • Racemization: A major concern in the synthesis of chiral β-amino acids is the potential for racemization.

    • Troubleshooting:

      • The Wolff rearrangement itself generally proceeds with retention of configuration at the migrating center.

      • However, the basic conditions sometimes employed in the subsequent hydrolysis of the ester to the carboxylic acid can lead to epimerization at the α-carbon. It is crucial to use mild hydrolysis conditions (e.g., LiOH in THF/water) and carefully monitor the reaction to avoid over-exposure to the base.[8]

Data Presentation: Comparison of Synthetic Methods

FeatureMannich ReactionReformatsky ReactionArndt-Eistert Homologation
Key Intermediate Imine/Iminium ionOrganozinc enolateα-Diazoketone, Ketene
Common Side Products β-Hydroxy estersα,β-Unsaturated estersChloromethyl ketones
Stereocontrol Catalyst/Chiral auxiliarySubstrate/Chelation controlGenerally retentive
Key Advantage Convergent C-C bond formationUse of mild organometallicReliable homologation
Key Disadvantage Diastereoselectivity can be challengingSluggish reactivityUse of hazardous diazomethane

Section 4: Purification and Analysis

Question 7: I have a mixture of diastereomers of my β-aryl-β-amino acid. How can I separate them?

Answer: The separation of diastereomers is often achievable by standard chromatographic or crystallization techniques.

  • Flash Column Chromatography: Diastereomers often have different polarities and can be separated by flash chromatography on silica gel.[9]

    • Protocol:

      • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Careful monitoring of the fractions by TLC is essential to achieve good separation.

  • Crystallization: Diastereomers have different physical properties, including solubility, which can be exploited for separation by fractional crystallization.[10]

    • Protocol:

      • Dissolve the diastereomeric mixture in a minimum amount of a hot solvent in which the desired diastereomer is less soluble.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble diastereomer.

      • Filter the crystals and analyze the mother liquor to assess the efficiency of the separation.

Question 8: How can I determine the enantiomeric excess (ee) of my chiral β-aryl-β-amino acid?

Answer: The determination of enantiomeric excess typically requires the use of a chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5]

    • Methodology:

      • The amino acid is often derivatized to introduce a chromophore for UV detection and to improve its chromatographic properties. Common derivatizing agents include Marfey's reagent or dansyl chloride.[1]

      • The derivatized amino acid is then analyzed on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating the enantiomers of amino acid derivatives.[11]

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935 , 68, 200–208. [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Org. Lett.2023 , 25 (35), 6555–6559. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. J. Org. Chem.2018 , 83 (15), 8345–8353. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Org. Lett.2013 , 15 (10), 2446–2449. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chem. Soc. Rev.2010 , 39, 1660-1674. [Link]

  • Successful Flash Chromatography. Biotage. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Mechanistic Insights Into Post-Translational α-Keto-β-Amino Acid Formation by a Radical S-Adenosyl Methionine Peptide Splicease. J. Am. Chem. Soc.2022 , 144 (3), 1185–1190. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Org. Lett.2013 , 15 (10), 2446-2449. [Link]

  • Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Phytochemistry2008 , 69 (1), 7-26. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nat Commun2022 , 13, 4683. [Link]

  • Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. J. Chromatogr.1986 , 351, 363-70. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chem. Sci.2023 , 14, 10058-10076. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein J. Org. Chem.2018 , 14, 1328–1343. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Med. Chem.2024 , 15, 1173-1199. [Link]

  • SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Determination Of Amino Acids In Green Beans By Derivatization With Phenylisothiocyanate And High-Performance Liquid Chromatography With Ultraviolet Detection. J. AOAC Int.2007 , 90 (3), 759-64. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. J. Am. Chem. Soc.2021 , 143 (10), 3749–3755. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules2023 , 28 (15), 5693. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules2019 , 24 (15), 2785. [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. J. Creation2023 , 37 (2), 99-108. [Link]

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. J. Org. Chem.2014 , 79 (4), 1447–1457. [Link]

  • Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. Methods Enzymol.2021 , 659, 29-51. [Link]

  • Asymmetric Synthesis of anti -β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Org. Lett.2013 , 15 (10), 2446-2449. [Link]

  • Mechanistic Insights Into Post‐Translational α‐Keto‐β‐Amino Acid Formation by a Radical S‐Adenosyl Methionine Peptid. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules2022 , 27 (15), 4880. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules2020 , 25 (23), 5764. [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Improved Arndt-Eistert synthesis of alpha-diazoketones requiring minimal diazomethane in the presence of calcium oxide as acid scavenger. J. Org. Chem.2010 , 75 (16), 5760-3. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids2021 , 53, 1-24. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Ceska Slov Farm.2007 , 56 (3), 107-16. [Link]

  • article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. American Institute of Chemists. [Link]

  • Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate. [Link]

  • Method for crystallization of amino acids.
  • Flash Chromatography and Sample Preparation. LAB Services Kft. [Link]

  • Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. J. Am. Chem. Soc.2023 , 145 (4), 2244–2253. [Link]

  • Roles of Amino Acid Properties in Regulating the Gel Characteristics of Low-Salt Pacific White Shrimp (Litopenaeus vannamei) Surimi. Foods2024 , 13 (5), 754. [Link]

Sources

Technical Support Center: Optimization of Asymmetric Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful synthetic transformations. Chiral amines are critical building blocks in over 40% of small molecule pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern chemistry.[1] This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles that govern success.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the optimization of asymmetric amination reactions. Each problem is presented with a systematic breakdown of potential causes and actionable solutions.

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is perhaps the most frequent challenge. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction environment, which dictates the energetic difference between the two diastereomeric transition states.

Potential Causes & Solutions:

  • Suboptimal Ligand-Metal Combination: The chiral ligand is the primary source of asymmetry. An improper fit between the ligand's chiral environment and the substrate can lead to poor stereodifferentiation.

    • Solution: Screen a library of chiral ligands with varying steric and electronic properties. The modular nature of many ligand families (e.g., BINAP, P-Phos, Josiphos) allows for systematic tuning of the catalyst's chiral pocket.[1] For instance, electron-poor substrates may benefit from more electron-donating ligands to facilitate coordination, and vice-versa.[2]

  • Incorrect Solvent Choice: The solvent influences the conformation and stability of the catalyst-substrate complex.[3] A solvent that solvates the catalyst too strongly can inhibit substrate binding, while one that is too non-polar might not solubilize all components effectively.

    • Solution: Conduct a solvent screen. Start with common solvents like toluene, THF, and dichloromethane, then explore more specialized options like fluorinated alcohols (e.g., TFE), which can facilitate imine formation and stabilize transition states through hydrogen bonding.[4][5]

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, eroding enantioselectivity.

    • Solution: Systematically lower the reaction temperature.[3] Reactions are often run at room temperature initially, but decreasing it to 0 °C, -20 °C, or even lower can significantly enhance ee, albeit sometimes at the cost of reaction rate.[6]

  • Presence of Water or Other Impurities: Water can hydrolyze imine intermediates or interfere with the catalyst's active site. Other impurities can act as catalyst poisons.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[3]

Troubleshooting Workflow: Low Enantioselectivity

G start Low ee Observed ligand Screen Chiral Ligands (Vary Sterics/Electronics) start->ligand Is ligand optimal? check Re-evaluate ee start->check Initial Check solvent Screen Solvents (Toluene, THF, TFE, etc.) ligand->solvent No improvement ligand->check ee improved? [Yes] temp Lower Reaction Temperature (RT -> 0°C -> -20°C) solvent->temp No improvement solvent->check ee improved? [Yes] additives Investigate Additives (Acids, Bases, Salts) temp->additives No improvement temp->check ee improved? [Yes] additives->check fail Re-evaluate Substrate/ Catalyst System additives->fail No improvement after all steps check->ligand [No] Iterate success Success: High ee Achieved check->success ee > 95%? [Yes]

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Problem 2: Low Yield or Poor Conversion

Even with high enantioselectivity, a reaction is not practical without a reasonable yield. Poor conversion often points to issues with catalyst activity or reaction equilibrium.

Potential Causes & Solutions:

  • Catalyst Deactivation: The product amine, being basic and nucleophilic, can sometimes coordinate too strongly to the metal center, inhibiting turnover.[1] Similarly, certain substrate functionalities (e.g., pyridines) can act as poisons.[6]

    • Solution 1 (Protecting Groups): For substrates with strongly coordinating groups, consider using a protecting group. For the amine source, using an N-sulfonyl imine can be an effective strategy as the electron-withdrawing nature of the sulfonyl group reduces the product's ability to deactivate the catalyst.[1]

    • Solution 2 (Additives): The addition of co-catalysts or additives can sometimes mitigate deactivation. For example, acids can protonate the product amine, preventing it from binding to the catalyst.[7]

  • Inefficient Imine/Enamine Formation: For reductive aminations, the formation of the imine or enamine intermediate can be the rate-limiting step.

    • Solution: The use of dehydrating agents (like molecular sieves) is crucial. Solvents that facilitate imine formation, such as trifluoroethanol (TFE), can also significantly improve conversion.[5]

  • Unfavorable Reaction Equilibrium: Some amination reactions are reversible. The cleaved leaving group in certain reactions can be nucleophilic and drive the reaction backward.[8]

    • Solution: Employ Le Châtelier's principle. Use an excess of one reagent (typically the amine source) or remove a byproduct. For instance, using a less polar solvent might cause a salt byproduct to precipitate, driving the reaction forward.[8]

Problem 3: Catalyst Instability or Decomposition

Sometimes, the catalyst itself may not be stable under the reaction conditions, leading to inconsistent results and low yields.

Potential Causes & Solutions:

  • Air or Moisture Sensitivity: Many transition metal catalysts, particularly those in low oxidation states, are sensitive to oxygen and moisture.

    • Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Use degassed solvents and ensure all glassware is oven- or flame-dried before use.

  • Thermal Instability: The catalyst complex may decompose at elevated temperatures.

    • Solution: If high temperatures are required for reactivity, screen for more thermally robust ligands or metal precursors. Alternatively, explore if microwave irradiation could achieve the desired transformation at a lower bulk temperature over a shorter period.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral ligand for my substrate?

A: There is no universal ligand. The choice is highly substrate-dependent. Start by reviewing the literature for similar transformations. If none exist, begin screening with common, commercially available ligand classes like BINAP, SEGPHOS, or Josiphos derivatives. Consider the substrate's steric and electronic properties. Large, bulky substrates may require ligands with a more open chiral pocket, while smaller substrates might need a tighter, more encapsulating environment to achieve high selectivity.

Q2: What is the role of additives, and how do I select them?

A: Additives can play numerous roles: acting as co-catalysts, activating the substrate, preventing catalyst deactivation, or influencing the reaction's stereochemical outcome.[9][10] Common additives include:

  • Acids (e.g., TFA, HBr): Can facilitate imine formation or protonate the product amine to prevent catalyst inhibition.[7][11]

  • Bases (e.g., Cs₂CO₃, K₂CO₃): Often used in reactions like allylic amination to facilitate deprotonation steps.

  • Salts (e.g., Ammonium Salts): Can serve as the nitrogen source in direct reductive aminations and the counter-ion can play a crucial role in catalyst performance.[1][12] The selection should be systematic, starting with additives known to be effective in related catalytic systems.

Q3: How critical is the purity of my starting materials?

A: Extremely critical. Asymmetric catalysis often employs low catalyst loadings (e.g., 0.5-2 mol%). This means that even trace impurities in the substrate or solvent can act as potent catalyst poisons, leading to low conversion and reproducibility issues. Always use reagents of the highest possible purity and consider purification of the substrate immediately before use if its stability allows.

Q4: My reaction is not reproducible. What are the most likely causes?

A: Lack of reproducibility is often traced back to one of three areas:

  • Atmosphere Control: Inconsistent exclusion of air and moisture. Ensure your inert atmosphere techniques are robust.

  • Reagent Purity: Using different batches of solvents, reagents, or catalyst without re-validation. A new bottle of solvent may have a different water content.

  • Procedural Variations: Minor, seemingly insignificant changes in procedure, such as the order of addition of reagents or stirring speed, can sometimes have a significant impact on the outcome of a sensitive catalytic reaction.

Data Presentation & Protocols

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterEffect on Enantioselectivity (ee)Effect on Yield/ConversionRationale & Key Considerations
Chiral Ligand HighVariablePrimary determinant of stereochemical outcome. Requires screening.[1]
Solvent HighHighAffects catalyst conformation, solubility, and transition state stability.[3]
Temperature HighHighLower temperatures generally increase ee but may decrease reaction rate.[6]
Additives VariableHighCan improve yield and/or selectivity by various mechanisms.[9][10]
Substrate Purity ModerateHighImpurities can poison the catalyst, leading to low conversion.
Concentration Low-ModerateModerateCan influence reaction kinetics and, in some cases, catalyst aggregation state.
Experimental Protocol: General Procedure for Reaction Condition Screening

This protocol outlines a systematic approach for screening key parameters in a 96-well plate format for high-throughput experimentation.

Materials:

  • Dried and degassed solvents (e.g., Toluene, THF, DCM, TFE)

  • Pre-catalyst (e.g., [Ir(COD)Cl]₂, Ru(OAc)₂(BINAP))

  • Library of chiral ligands

  • Substrate (ketone, imine, etc.)

  • Amine source (e.g., NH₄OAc, primary amine)

  • Additives (e.g., molecular sieves, acids, bases)

  • Inert atmosphere glovebox or multi-well Schlenk apparatus

  • 96-well reaction block with stirring capabilities

Procedure:

  • Preparation (In Glovebox):

    • Prepare stock solutions of the pre-catalyst, ligands, substrate, and amine source in a suitable anhydrous solvent.

    • Dispense any solid additives (e.g., molecular sieves) into the wells of the reaction plate.

  • Catalyst Formation:

    • Dispense the pre-catalyst stock solution into each well.

    • Dispense the appropriate ligand stock solution to each well, ensuring each well or column tests a different ligand.

    • Allow the mixture to stir for 15-30 minutes at room temperature to ensure pre-catalyst formation.

  • Reaction Initiation:

    • Add the substrate stock solution to each well.

    • Add the amine source stock solution to initiate the reaction.

    • If screening solvents, the stock solutions should be made in the solvent to be tested, or the primary solvent should be evaporated and replaced.

  • Reaction & Quenching:

    • Seal the reaction plate and transfer it to a heating/cooling block set to the desired temperature.

    • Allow the reaction to proceed for a set time (e.g., 12-24 hours).

    • Quench the reactions by adding a small amount of a suitable quenching agent (e.g., water or saturated aq. NaHCO₃).

  • Analysis:

    • Take an aliquot from each well for analysis.

    • Determine conversion using LC-MS or GC-MS.

    • Determine enantiomeric excess (ee) using chiral HPLC or SFC.

General Workflow for Reaction Screening

G prep Prepare Stock Solutions (Catalyst, Ligand, Substrate) dispense Dispense Reagents into 96-Well Plate (High-Throughput) prep->dispense react Run Reactions (Varying Temp, Solvent, etc.) dispense->react quench Quench Reactions react->quench analyze Analyze Results (LC-MS for Conversion, Chiral HPLC for ee) quench->analyze optimize Identify Lead Conditions & Perform Secondary Optimization analyze->optimize

Caption: A streamlined workflow for high-throughput screening of reaction conditions.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • MDPI. Recent Advances in Asymmetric Iron Catalysis.
  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews.
  • Chinese Chemical Society. Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry.
  • NIH. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC.
  • ACS Publications. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines | Organic Letters.
  • ACS Publications. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • ACS Publications. Additive Effects on Asymmetric Catalysis | Chemical Reviews.
  • ACS Publications. Asymmetric Amination of Unstrained C(sp3)–C(sp3) Bonds.
  • ResearchGate. Additive Effects on Asymmetric Catalysis | Request PDF.

Sources

Technical Support Center: Overcoming Poor Resolution in Chiral Chromatography of β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with achieving optimal resolution in the chiral separation of β-amino acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your method development and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We will explore common issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My β-amino acid enantiomers are co-eluting or showing very poor resolution. What is the first parameter I should investigate?

A1: The initial and most critical factor to examine is the interplay between your chiral stationary phase (CSP) and the mobile phase composition. The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] Poor resolution is a direct indication that the differences in the stability of these complexes are insufficient for separation under the current conditions.

Expert Insight: Before making any drastic changes, ensure your column is properly conditioned and equilibrated with the mobile phase. A simple oversight in equilibration can mimic more complex resolution problems.

Troubleshooting Workflow: Mobile Phase & Stationary Phase Mismatch

start Poor or No Resolution csp_check Is the CSP appropriate for β-amino acids? start->csp_check mp_eval Evaluate Mobile Phase Composition csp_check->mp_eval Yes select_csp Select a suitable CSP (e.g., macrocyclic glycopeptide, polysaccharide-based) csp_check->select_csp No temp_opt Optimize Temperature mp_eval->temp_opt Resolution still poor success Resolution Achieved mp_eval->success Improved Resolution deriv Consider Derivatization temp_opt->deriv Resolution still poor temp_opt->success Improved Resolution deriv->success Resolution Achieved select_csp->mp_eval

Caption: A logical workflow for troubleshooting poor resolution in chiral chromatography.

Q2: How do I choose the right Chiral Stationary Phase (CSP) for β-amino acids?

A2: The selection of an appropriate CSP is paramount for successful chiral separation.[2] For β-amino acids, several classes of CSPs have proven effective.

CSP TypeChiral Selector ExamplesCommon Applications & Strengths
Macrocyclic Glycopeptide Teicoplanin, VancomycinBroad applicability for underivatized amino acids, compatible with a wide range of mobile phases.[3]
Polysaccharide-Based Cellulose or Amylose derivativesWidely used, but may require derivatization of the amino acid.
Crown Ether-Based Chiral crown ethersEffective for primary amino groups, relies on hydrogen bonding interactions.[4]
Ligand Exchange L-proline, L-hydroxyprolineSeparation of free amino acids, often uses a mobile phase containing a metal ion like copper.[5]

Authoritative Grounding: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly well-suited for the direct analysis of underivatized amino acids due to their ionic groups and compatibility with both organic and aqueous mobile phases.[3]

Q3: I'm using an appropriate CSP, but my resolution is still poor. How can I optimize the mobile phase?

A3: Mobile phase optimization is a powerful tool to enhance selectivity in chiral separations.[6] Key parameters to adjust include the organic modifier, additives, and pH.

Step-by-Step Protocol for Mobile Phase Optimization:
  • Vary the Organic Modifier:

    • If you are using a reversed-phase method (e.g., with a C18 column and a chiral mobile phase additive), systematically vary the percentage of the organic modifier (e.g., methanol, acetonitrile) in the aqueous buffer.

    • For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the alcohol percentage can significantly impact resolution.[7]

  • Introduce Mobile Phase Additives:

    • Acidic Additives: For basic β-amino acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and selectivity.

    • Basic Additives: Conversely, for acidic β-amino acids, a basic additive such as diethylamine (DEA) might be beneficial.[7] The combination of acidic and basic additives can also be effective in regulating interactions.[8]

  • Adjust the pH:

    • The ionization state of both the β-amino acid and the chiral stationary phase can be critical for interaction. Adjusting the pH of the mobile phase can alter these ionization states and significantly impact retention and resolution.[9] In some cases, acidic conditions may shorten analysis time but worsen resolution.[10]

Q4: Can temperature adjustments improve my chiral separation of β-amino acids?

A4: Yes, temperature is a critical parameter that influences the thermodynamics of the chiral recognition process.

Expertise & Experience: Generally, lowering the column temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.[7] However, this is not a universal rule. In some instances, increasing the temperature can improve column efficiency and, consequently, resolution.[5] It is an empirical parameter that should be investigated for each specific separation.

Data Presentation: Effect of Temperature on Resolution
Temperature (°C)Resolution (Rs)Observations
401.2Peaks are broad and partially merged.
251.8Baseline separation is nearly achieved.
102.5Excellent baseline resolution with sharp peaks.

Note: This is example data and will vary depending on the specific β-amino acid and chromatographic conditions.

Q5: I've tried optimizing the mobile phase and temperature with no success. What's my next step?

A5: If optimizing the chromatographic conditions for the native β-amino acid fails, derivatization is a powerful alternative. Derivatization involves chemically modifying the β-amino acid to enhance its interaction with the CSP or to create diastereomers that can be separated on a standard achiral column.[3]

Common Derivatization Strategies for Amino Acids:
  • N-protection: Blocking the amino group with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or dansyl chloride can improve chromatographic behavior and detectability.[4]

  • Esterification: Converting the carboxylic acid group to an ester can also be beneficial.

  • Formation of Diastereomers: Using a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), converts the enantiomeric pair into diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18).[11]

Experimental Workflow: Derivatization for Chiral Analysis

start Poor resolution of underivatized β-amino acid derivatize Select and perform derivatization (e.g., with Fmoc-Cl or Marfey's reagent) start->derivatize hplc_analysis Analyze diastereomers on achiral column (e.g., C18) derivatize->hplc_analysis data_analysis Quantify diastereomers and relate back to original enantiomers hplc_analysis->data_analysis result Enantiomeric excess determined data_analysis->result

Caption: A streamlined workflow for chiral analysis of β-amino acids via derivatization.

References

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (2024, August 22). Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Available at: [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations - PMC - NIH. Available at: [Link]

  • Chiral resolution with frozen aqueous amino acids - RSC Publishing. (2015, October 21). Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021, July 29). Available at: [Link]

  • Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6). Available at: [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples | Analytical Chemistry - ACS Publications. (2016, December 5). Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

  • (PDF) Chiral Resolution with Frozen Aqueous Amino Acids - ResearchGate. Available at: [Link]

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation | The Journal of Organic Chemistry - ACS Publications. (2019, July 18). Available at: [Link]

  • EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents.
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PubMed Central. (2021, September 9). Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. Available at: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Chiral resolution with frozen aqueous amino acids - RSC Publishing. (2015, October 21). Available at: [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions - ResearchGate. (2024, August 21). Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. Available at: [Link]

  • (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for (R)-3-Amino-4-(o-tolyl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of the chiral β-amino acid, (R)-3-Amino-4-(o-tolyl)butanoic acid. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind the experimental choices, offers a comparative perspective on alternative analytical technologies, and is grounded in internationally recognized validation guidelines.

The enantiomeric purity of a pharmaceutical compound is a critical quality attribute. Often, one enantiomer exhibits the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose.[1][2][3]

This guide will focus on a proposed direct chiral HPLC method, a technique that obviates the need for derivatization, thereby simplifying sample preparation and reducing potential sources of error.[4] We will explore the validation of this method in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines, covering all essential performance characteristics.[5]

The Analytical Challenge: Enantioselective Quantification

(R)-3-Amino-4-(o-tolyl)butanoic acid is a chiral molecule possessing a single stereocenter. The primary analytical challenge lies in developing a method that can selectively separate and accurately quantify the (R)-enantiomer in the presence of its (S)-enantiomer and other potential impurities.

Proposed HPLC Method for Validation

To provide a practical framework for our validation discussion, we will use the following scientifically plausible, albeit hypothetical, HPLC method as our foundation. The selection of a macrocyclic glycopeptide-based chiral stationary phase (CSP) is deliberate; these phases are known for their broad enantioselectivity for amino acids and are compatible with reversed-phase conditions.[6]

Parameter Condition Rationale
Column Chiralpak T (Teicoplanin-based CSP), 5 µm, 4.6 x 250 mmTeicoplanin CSPs are effective for the direct separation of underivatized amino acids due to multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance.
Mobile Phase 80:20 (v/v) Methanol / 0.1% Formic Acid in WaterA polar organic mobile phase is often suitable for teicoplanin-based columns. Formic acid is added to improve peak shape and ensure the analyte is in a consistent ionic state.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 210 nmThe analyte lacks a strong chromophore, so detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.

The Validation Workflow: A Step-by-Step Scientific Journey

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following sections detail the experimental design and acceptance criteria for each validation parameter, grounded in ICH and USP guidelines.[5]

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_implementation Phase 3: Implementation & Monitoring P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 V1 Specificity/ Selectivity P2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection Limit (LOD) & Quantitation Limit (LOQ) V4->V5 V6 Robustness V5->V6 I1 System Suitability Testing (SST) V6->I1 I2 Routine Analysis I1->I2 I3 Method Lifecycle Management I2->I3 Tech_Comparison cluster_hplc HPLC cluster_sfc SFC cluster_ce CE HPLC High-Performance Liquid Chromatography HPLC_Pros Pros: - High Resolution - Robust & Reproducible - Wide Applicability HPLC->HPLC_Pros Advantages HPLC_Cons Cons: - Can be time-consuming - Higher solvent consumption HPLC->HPLC_Cons Disadvantages SFC Supercritical Fluid Chromatography SFC_Pros Pros: - Faster separations - Reduced organic solvent use - Complementary selectivity SFC->SFC_Pros Advantages SFC_Cons Cons: - Less universally applicable - Requires specialized equipment SFC->SFC_Cons Disadvantages CE Capillary Electrophoresis CE_Pros Pros: - High efficiency - Minimal sample & solvent use - Different separation mechanism CE->CE_Pros Advantages CE_Cons Cons: - Lower concentration sensitivity - Can be less robust CE->CE_Cons Disadvantages

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R) and (S)-3-amino-4-tolylbutanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of molecular science, few concepts are as fundamental and impactful as chirality. Chiral molecules, or enantiomers, are pairs of compounds that are non-superimposable mirror images of each other, much like a pair of hands.[1] While they share identical physical and chemical properties in an achiral environment—such as melting point, boiling point, and solubility—their behavior can diverge dramatically in the chiral environments of biological systems.[2][3][4][5] This stereoselectivity is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug can be a potent therapeutic agent while its mirror image may be inactive or, in some notorious cases, dangerously toxic.

The compound at the center of our investigation, 3-amino-4-tolylbutanoic acid, is a chiral carboxylic acid and amino acid derivative. Its structural analogs are relevant in the development of pharmaceuticals, such as inhibitors of dipeptidyl peptidase-4 (DPP-4)[6]. Therefore, the ability to distinguish between its (R) and (S) enantiomers is not merely an academic exercise but a critical requirement for ensuring the safety, efficacy, and quality of potential drug candidates.

This guide provides a comprehensive comparison of advanced spectroscopic techniques for the differentiation and analysis of the (R) and (S) enantiomers of 3-amino-4-tolylbutanoic acid. We will move beyond simple statements of fact to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), providing the theoretical underpinnings, detailed experimental protocols, and expected comparative data for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Landscape

Standard NMR spectroscopy is inherently "blind" to chirality; in a typical achiral solvent, the (R) and (S) enantiomers are indistinguishable as their corresponding nuclei experience identical magnetic environments, resulting in identical spectra.[7][8] To overcome this, we introduce a chiral auxiliary—either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA)—to create a chiral environment within the NMR tube itself.[9]

  • Chiral Derivatizing Agents (CDAs): These enantiopure reagents react covalently with the analyte enantiomers to form a new pair of diastereomers.[7][10] Since diastereomers have different physical properties, their NMR spectra will differ, allowing for distinction and quantification.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent, transient diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[9][11][12] This association is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.[12][13] The use of CSAs is often preferred due to its simplicity, as it doesn't require a chemical reaction or subsequent purification.[9]

For 3-amino-4-tolylbutanoic acid, with its carboxylic acid and amine functional groups, a CSA that can interact with these sites is ideal. An enantiopure alcohol or acid can serve this purpose effectively.

Experimental Protocol: ¹H NMR with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as a Chiral Solvating Agent

This protocol outlines the use of a CSA to resolve the proton signals of (R) and (S)-3-amino-4-tolylbutanoic acid.

  • Sample Preparation:

    • Accurately weigh 5 mg of the 3-amino-4-tolylbutanoic acid sample (this can be a pure enantiomer or a mixture) into a clean NMR tube.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte to serve as a baseline.

    • To the same NMR tube, add 1.2 equivalents of the Chiral Solvating Agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

    • Gently agitate the tube to ensure thorough mixing and the formation of the diastereomeric complexes.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 500 MHz NMR Spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16 scans.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate the resolved signals corresponding to each enantiomer to determine the enantiomeric excess (ee).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Analyte 5 mg Analyte in 0.6 mL CDCl3 CSA Add 1.2 eq. (R)-CSA Analyte->CSA Mix Mix to form Diastereomeric Complexes CSA->Mix NMR 500 MHz NMR 16 Scans Mix->NMR Process Fourier Transform, Phase & Baseline Correction NMR->Process Analysis Identify Resolved Peaks & Integrate Process->Analysis

Caption: Workflow for NMR analysis with a Chiral Solvating Agent.

Expected Results & Comparative Data

Upon addition of the CSA, the transient diastereomeric complexes formed will have different geometries. This results in at least one pair of corresponding protons in the (R) and (S) enantiomers experiencing slightly different magnetic environments, leading to a splitting of what was previously a single peak. The proton at the chiral center (C3) is often a good candidate for resolution.

Table 1: Hypothetical ¹H NMR Data for (R) and (S)-3-amino-4-tolylbutanoic acid with a Chiral Solvating Agent

Proton AssignmentChemical Shift (δ) without CSA (ppm)Expected Chemical Shift (δ) with (R)-CSA (ppm)
(R)-Enantiomer
H at C3 (chiral center)3.85 (multiplet)3.83 (multiplet)
Aromatic Protons7.10-7.25 (multiplet)7.08-7.23 (multiplet)
Tolyl-CH₃2.35 (singlet)2.34 (singlet)
(S)-Enantiomer
H at C3 (chiral center)3.85 (multiplet)3.88 (multiplet)
Aromatic Protons7.10-7.25 (multiplet)7.12-7.27 (multiplet)
Tolyl-CH₃2.35 (singlet)2.36 (singlet)

Vibrational Circular Dichroism (VCD): Probing Chirality through Molecular Vibrations

Vibrational Circular Dichroism (VCD) is the infrared counterpart to electronic circular dichroism.[14] It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[15] While a standard IR spectrum, which uses non-polarized light, is identical for two enantiomers, a VCD spectrum is not.[16] Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign.[15] This makes VCD an exceptionally powerful tool for determining the absolute configuration of a chiral molecule, often by comparing the experimental spectrum to one predicted by ab initio calculations.[15][17]

Experimental Protocol: VCD Analysis in Solution
  • Sample Preparation:

    • Prepare a concentrated solution of the enantiomerically pure (R) or (S)-3-amino-4-tolylbutanoic acid (~10-20 mg/mL) in a suitable solvent that has minimal absorption in the fingerprint region (e.g., CCl₄ or CDCl₃). The high concentration is necessary due to the inherently weak nature of the VCD signal.[14]

    • Transfer the solution to a sample cell with a short path length (e.g., 100 µm BaF₂ cell).

  • Instrumentation & Data Acquisition:

    • Spectrometer: An FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam.[17]

    • Spectral Range: 1800 - 900 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Data Collection Time: Typically 2-4 hours per sample to achieve a sufficient signal-to-noise ratio.

    • Acquire the VCD spectrum of the pure solvent for baseline subtraction.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum.

    • The resulting spectrum is typically presented as the difference in absorbance (ΔA = A_L - A_R) versus wavenumber (cm⁻¹).

VCD_Principle cluster_light cluster_sample cluster_absorption LCP Left Circularly Polarized IR R_Enantiomer (R)-Enantiomer LCP->R_Enantiomer Stronger Absorption S_Enantiomer (S)-Enantiomer LCP->S_Enantiomer Weaker Absorption RCP Right Circularly Polarized IR RCP->R_Enantiomer Weaker Absorption RCP->S_Enantiomer Stronger Absorption R_Abs Absorbs LCP > RCP (e.g., + VCD signal) R_Enantiomer->R_Abs S_Abs Absorbs RCP > LCP (e.g., - VCD signal) S_Enantiomer->S_Abs

Caption: Principle of Vibrational Circular Dichroism for enantiomers.

Expected Results & Comparative Data

The VCD spectra of the (R) and (S) enantiomers will be mirror images. Key vibrational modes, such as the C=O stretch of the carboxylic acid and the N-H bends of the amine group, are expected to show distinct positive or negative VCD bands.

Table 2: Hypothetical VCD and IR Data for (R) and (S)-3-amino-4-tolylbutanoic acid

Vibrational ModeIR Peak (cm⁻¹)Expected VCD Signal (ΔA x 10⁻⁵)
(R)-Enantiomer
C=O Stretch (Carboxylic Acid)~1710+2.5
N-H Bend (Amine)~1620-1.8
C-H Bends (Aliphatic)~1450+0.9
C-O Stretch (Carboxylic Acid)~1300-3.1
(S)-Enantiomer
C=O Stretch (Carboxylic Acid)~1710-2.5
N-H Bend (Amine)~1620+1.8
C-H Bends (Aliphatic)~1450-0.9
C-O Stretch (Carboxylic Acid)~1300+3.1

Electronic Circular Dichroism (ECD): A View into Chiral Electronic Transitions

Electronic Circular Dichroism (ECD) spectroscopy is analogous to standard UV-Vis absorption spectroscopy but uses circularly polarized light.[18] It measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-visible range, corresponding to electronic transitions.[18][19] Like VCD, ECD provides spectra, known as Cotton effects, that are mirror images for a pair of enantiomers.[18][20] The technique is highly sensitive to the overall molecular structure and conformation.[18][21]

The tolyl group in 3-amino-4-tolylbutanoic acid acts as a chromophore, making this molecule suitable for ECD analysis. The electronic transitions associated with this aromatic ring will be perturbed by the chiral center, giving rise to an ECD signal.

Experimental Protocol: ECD Analysis in Solution
  • Sample Preparation:

    • Prepare dilute solutions (e.g., 0.1 - 1.0 mM) of the enantiomerically pure (R) or (S)-3-amino-4-tolylbutanoic acid.

    • A common solvent for ECD is methanol or acetonitrile, which is transparent in the far-UV region.

    • Use a quartz cuvette with a standard path length of 1 cm.

  • Instrumentation & Data Acquisition:

    • Spectrometer: A dedicated CD spectropolarimeter.

    • Spectral Range: Typically 190 - 400 nm.

    • Scan Speed: 100 nm/min.

    • Bandwidth: 1.0 nm.

    • Number of Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the baseline (solvent spectrum).

    • The data is typically presented as the difference in molar extinction coefficient (Δε = ε_L - ε_R) in L·mol⁻¹·cm⁻¹ versus wavelength (nm).

Caption: Hypothetical mirror-image ECD spectra for enantiomers.

Expected Results & Comparative Data

The ECD spectra for the (R) and (S) enantiomers will show Cotton effects (peaks and troughs) at the same wavelengths but with opposite signs. The aromatic π → π* transitions of the tolyl group will likely dominate the spectrum.

Table 3: Hypothetical ECD Data for (R) and (S)-3-amino-4-tolylbutanoic acid

Wavelength (λ_max) (nm)Expected Molar Ellipticity (Δε) (L·mol⁻¹·cm⁻¹)
(R)-Enantiomer
~210+15.0
~265-2.5
(S)-Enantiomer
~210-15.0
~265+2.5

Comparative Summary of Techniques

Choosing the appropriate spectroscopic tool depends on the specific analytical goal, sample availability, and desired information. Each technique offers a unique set of advantages and limitations.

Table 4: Strengths and Weaknesses of Spectroscopic Techniques for Chiral Analysis

FeatureNMR with Chiral AuxiliariesVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Forms transient diastereomers with distinct chemical shifts.Differential absorption of circularly polarized IR light.Differential absorption of circularly polarized UV-Vis light.
Information Relative configuration, enantiomeric excess (ee).Absolute configuration (with computation), ee.Absolute configuration (with computation), ee.
Sensitivity Moderate.Low (requires high concentration).High (requires low concentration).
Sample Req. ~5 mg per analysis.~10-20 mg per analysis.< 1 mg per analysis.
Experiment Time Fast (< 30 minutes).Slow (hours).Moderate (~30-60 minutes).
Strengths Widely available, excellent for ee determination.Universal (most molecules are IR active), rich structural info.High sensitivity, well-suited for molecules with chromophores.
Weaknesses CSA may not resolve all signals, derivatization can be complex.Weak signals, long acquisition times, sensitive to solvent.Requires a chromophore near the chiral center.

Conclusion

The differentiation of the (R) and (S) enantiomers of 3-amino-4-tolylbutanoic acid is a critical analytical challenge that can be effectively addressed through a suite of advanced spectroscopic techniques. While standard NMR and IR are insensitive to chirality, the application of chiral solvating agents in NMR provides a rapid and quantitative method for determining enantiomeric purity. For the unambiguous assignment of absolute configuration, the chiroptical techniques of VCD and ECD are indispensable. VCD offers a near-universal approach by probing the chirality inherent in molecular vibrations, while ECD provides a highly sensitive method for molecules containing a suitable chromophore. The selection of the optimal technique is a strategic decision, balancing the need for speed, sensitivity, and the specific structural information required to advance research and ensure the development of safe and effective chiral pharmaceuticals.

References

  • TSFX. Properties of Enantiomers.
  • Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Enantiomers? YouTube.
  • Shaw, D. E., et al. (2016).
  • JASCO Inc. Chiral Spectroscopy.
  • Wikipedia.
  • Barrio, J. R., et al. (2013).
  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta.
  • Rzepa, H. S., et al. (2023). Virtual Issue on Chiroptical Spectroscopy. The Journal of Physical Chemistry A.
  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub.
  • ResearchGate. (2025).
  • Smith, A. B., et al. (2018).
  • Bruker.
  • Wenzel, T. J. The Use of NMR Spectroscopy for Chiral Discrimination.
  • LibreTexts. (2019). Chemical Properties of Enantiomers.
  • Nanalysis. (2019). Enantiomers – Image | Mirror Image.
  • Wenzel, T. J. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Scharsich, C., et al. (2012). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. The Journal of Physical Chemistry B.
  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Wikipedia.
  • Reddit. (2022). Is FTIR spectroscopy able to differentiate between racemic or optically pure molecules?
  • JASCO Inc.
  • Saskoer.ca. Physical Properties of Enantiomers vs. Diastereomers. Introduction to Organic Chemistry.
  • Wenzel, T. J., & Wilcox, C. S. (2018).
  • Escoffier. Properties Of Enantiomers.

Sources

Biological activity comparison of (R)-3-Amino-4-(o-tolyl)butanoic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Biological Activity of (R)-3-Amino-4-(o-tolyl)butanoic Acid and its Analogs as α2δ-1 Ligands

Authored by: [Your Name], Senior Application Scientist

In the landscape of neuropathic pain and epilepsy treatment, the modulation of voltage-gated calcium channels (VGCCs) represents a cornerstone of therapeutic strategy. Gabapentinoids, such as gabapentin and pregabalin, have become clinically significant by targeting the α2δ-1 auxiliary subunit of these channels. This guide provides a detailed comparative analysis of the biological activity of a specific analog, (R)-3-Amino-4-(o-tolyl)butanoic acid, in the context of other well-characterized and structurally related analogs. We will delve into the structure-activity relationships (SAR) that govern their binding affinity for the α2δ-1 subunit, present comparative binding data, and provide a detailed experimental protocol for assessing this critical interaction.

The Central Role of the α2δ-1 Subunit and the Gabapentinoid Binding Pocket

The therapeutic effects of gabapentinoids are primarily mediated by their high-affinity binding to the α2δ-1 subunit of VGCCs. This interaction is crucial as it is believed to reduce the trafficking of calcium channels to the presynaptic membrane, thereby decreasing neurotransmitter release and dampening neuronal hyperexcitability. The binding site for these ligands on the α2δ-1 subunit has been extensively studied, revealing key structural requirements for high-affinity binding.

The core structure of these analogs is a γ-aminobutyric acid (GABA) backbone. While they are structurally similar to GABA, they do not act on GABA receptors. Instead, their therapeutic efficacy is linked to their interaction with the α2δ-1 subunit. Key structural features that influence binding affinity include the stereochemistry of the 3-amino group and the nature of the substituent at the 4-position of the butanoic acid chain.

Structure-Activity Relationship (SAR) Analysis of 4-Substituted GABA Analogs

The introduction of a substituent at the 4-position of the 3-aminobutanoic acid scaffold has been a fertile area of research for developing novel α2δ-1 ligands with improved potency and pharmacokinetic profiles. The nature of this substituent significantly impacts the binding affinity.

(R)-3-Amino-4-(o-tolyl)butanoic acid introduces an ortho-tolyl group at the 4-position. The tolyl group, being aromatic and containing a methyl substituent, introduces both steric and electronic features that can influence the interaction with the α2δ-1 binding pocket. The ortho substitution pattern is particularly interesting as it can affect the conformational flexibility of the molecule.

To understand the significance of the o-tolyl group, we will compare it with other analogs where the 4-position is substituted with different groups, such as isobutyl (as in pregabalin), cyclohexyl (as in gabapentin), and other aromatic moieties.

Logical Flow of SAR at the 4-Position:

Caption: Structure-activity relationship at the 4-position of the GABA analog scaffold.

Comparative Biological Activity Data

The most direct measure of a compound's potential efficacy as a gabapentinoid is its binding affinity for the α2δ-1 subunit. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive radioligand binding assay.

Compound4-Position Substituentα2δ-1 Binding Affinity (Ki, nM)Reference
GabapentinCyclohexylmethyl40 - 90
(S)-PregabalinIsobutyl2.3 - 10
(R)-3-Amino-4-phenylbutanoic acidPhenyl~150
(R)-3-Amino-4-(o-tolyl)butanoic acid o-tolylData not widely available-

Note: The binding affinity values can vary depending on the experimental conditions, such as the radioligand used and the tissue source of the α2δ-1 subunit.

The available data clearly indicates that small, branched aliphatic substituents like the isobutyl group in pregabalin confer higher affinity than the larger cyclohexyl group of gabapentin. Aromatic substituents, such as a phenyl group, tend to result in lower affinity. The introduction of a methyl group on the phenyl ring, as in (R)-3-Amino-4-(o-tolyl)butanoic acid, could potentially influence the binding affinity through steric interactions within the binding pocket. Without direct experimental data for the o-tolyl analog, we can hypothesize that its affinity might be comparable to or slightly lower than the phenyl analog, depending on the conformational constraints imposed by the ortho-methyl group.

Experimental Protocol: [³H]Gabapentin Competitive Binding Assay

To empirically determine and compare the binding affinities of (R)-3-Amino-4-(o-tolyl)butanoic acid and its analogs, a competitive radioligand binding assay using [³H]gabapentin and membranes prepared from tissues or cells expressing the α2δ-1 subunit is the gold standard.

Workflow for α2δ-1 Binding Assay:

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Porcine Cerebral Cortex or Recombinant Cell Line Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Nuclei) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend Membrane Pellet Centrifuge2->Resuspend Protein_Assay Determine Protein Concentration Resuspend->Protein_Assay Incubate Incubate: Membranes [³H]Gabapentin Test Compound Protein_Assay->Incubate Incubation_Conditions Room Temperature, 60 min Incubate->Incubation_Conditions Filter Rapid Filtration over GF/B Filters Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Liquid Scintillation Counting Scintillation->Count Specific_Binding Calculate Specific Binding Count->Specific_Binding Total_Binding Total Binding (No Competitor) Total_Binding->Specific_Binding Nonspecific_Binding Nonspecific Binding (Excess Unlabeled Ligand) Nonspecific_Binding->Specific_Binding IC50_Ki Determine IC50 and Ki Values Specific_Binding->IC50_Ki

Caption: Workflow for a competitive radioligand binding assay to determine α2δ-1 affinity.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize porcine cerebral cortex or cells expressing recombinant α2δ-1 in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, set up the binding reactions in a final volume of 250 µL.

    • Each reaction should contain:

      • Membrane protein (typically 10-50 µg)

      • [³H]Gabapentin at a concentration near its Kd (e.g., 10 nM)

      • Varying concentrations of the test compound (e.g., (R)-3-Amino-4-(o-tolyl)butanoic acid) or vehicle.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled gabapentin, e.g., 100 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The biological activity of gabapentinoids is intricately linked to their affinity for the α2δ-1 subunit of voltage-gated calcium channels. While (S)-pregabalin remains a benchmark for high-affinity binding due to its isobutyl group, the exploration of other substituents at the 4-position continues to be a promising avenue for drug discovery.

The analysis of (R)-3-Amino-4-(o-tolyl)butanoic acid highlights the importance of empirical testing. Based on the structure-activity relationships of related compounds, it is plausible that the o-tolyl group may confer moderate to good binding affinity. However, without experimental data, this remains a hypothesis. The provided competitive binding assay protocol offers a robust framework for determining the precise binding affinity of this and other novel analogs, thereby enabling a direct and quantitative comparison.

Future research should focus on synthesizing and testing a series of substituted aromatic analogs to build a more comprehensive SAR model. Additionally, functional assays, such as measuring the inhibition of calcium influx in neuronal cells, would provide valuable insights into the functional consequences of α2δ-1 binding and the potential therapeutic utility of these novel compounds.

References

  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2009). The GABAPENTINOIDS: a happy accident?. Trends in neurosciences, 32(7), 390-398. [Link]

  • Mortell, K. H., Anderson, D. J., Lynch, J. J., & Sarris, K. K. (2006). Structure-activity relationships of 4-substituted-3-aminobutanoic acid analogues as ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & medicinal chemistry letters, 16(5), 1138-1141. [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(7), 753. [Link]

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Catalytic Systems for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and fine chemical industries. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inert or, in some cases, harmful. Consequently, the development of efficient, cost-effective, and sustainable methods for asymmetric synthesis is of paramount importance. This guide provides an in-depth cost-benefit analysis of the three principal pillars of modern asymmetric catalysis: transition-metal catalysis, organocatalysis, and biocatalysis. We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, supported by performance data and detailed protocols, to empower you in selecting the optimal catalytic system for your synthetic challenges.

The Landscape of Asymmetric Catalysis: An Overview

The goal of asymmetric catalysis is to create chiral products from achiral or prochiral starting materials with high enantioselectivity, using only a substoichiometric amount of a chiral catalyst. The choice of catalyst dictates not only the stereochemical outcome but also the process's economic viability and environmental footprint. The three major classes of catalysts—transition-metal complexes, small organic molecules (organocatalysts), and enzymes (biocatalysts)—operate via distinct mechanisms and present a unique spectrum of advantages and challenges.

Logical Flow for Catalyst System Selection

G cluster_0 Initial Considerations cluster_1 Catalyst System Evaluation cluster_2 Decision Factors start Define Target Transformation (e.g., Ketone Reduction, C-C Bond Formation) scope Substrate Scope & Functional Group Tolerance? start->scope scale Required Scale? (mg, g, kg, ton) scope->scale tm Transition-Metal Catalysis (High TON/TOF, Broad Scope) scale->tm Evaluate Options org Organocatalysis (Cost-Effective, Stable, Metal-Free) scale->org Evaluate Options bio Biocatalysis (Exceptional Selectivity, Green) scale->bio Evaluate Options perf Performance Metrics (e.e., TON, TOF, Yield) tm->perf High Activity cost Cost Analysis (Catalyst, Ligand, Cofactor, Process) org->cost Low Catalyst Cost sustain Sustainability (PMI, E-Factor, Safety) bio->sustain Mild Conditions cost->sustain final_choice Optimal Catalytic System cost->final_choice Synthesize to Select Optimal System perf->cost perf->final_choice Synthesize to Select Optimal System sustain->perf sustain->final_choice Synthesize to Select Optimal System

Caption: A decision-making workflow for selecting an asymmetric catalytic system.

Transition-Metal Catalysis: The Powerhouse of High Turnover

Transition-metal catalysis is a mature and powerful technology, celebrated for its broad substrate scope and exceptional efficiency.[1][2] These systems typically involve a central metal atom (e.g., Rhodium, Ruthenium, Palladium, Iridium) coordinated to a chiral ligand, which creates a chiral environment to induce stereoselectivity.[3] The 2001 Nobel Prize in Chemistry, awarded for work on asymmetric hydrogenation, underscored the transformative impact of this field.[4]

Performance & Causality

The primary advantage of transition-metal catalysts lies in their incredibly high activity. Turnover numbers (TONs) in the thousands or even millions are achievable, meaning a very small amount of catalyst can produce a large quantity of product. This is crucial for industrial-scale synthesis where catalyst cost per kilogram of product is a key economic driver.[5][6]

A prime example is the Noyori asymmetric hydrogenation of ketones. Using a Ru-BINAP/diamine complex, acetophenone can be reduced with a TON reaching 2,400,000 and a turnover frequency (TOF) of 228,000 h⁻¹ (63 s⁻¹).[5] The causality for this high efficiency stems from the mechanism involving a metal-ligand bifunctional complex, where a hydride on the ruthenium and a proton from the diamine ligand are transferred simultaneously to the ketone in a six-membered pericyclic transition state, bypassing high-energy intermediates.[7]

// Nodes Ru_precatalyst [label="[RuCl2(BINAP)(Diamine)]\nPrecatalyst"]; Ru_H2 [label="[RuH2(BINAP)(Diamine)]\nActive Catalyst (18e-)"]; TS [label="[Substrate-Catalyst]\nTransition State", shape=box, style=dashed]; Product_complex [label="[RuH(Product)(BINAP)(Diamine)]+"]; Ru_Solvent [label="[RuH(Solvent)(BINAP)(Diamine)]+"];

// Edges Ru_precatalyst -> Ru_H2 [label=" + H2\n + Base (-2HCl)"]; Ru_H2 -> TS [label=" + Ketone (S)"]; TS -> Product_complex [label="Hydride & Proton Transfer"]; Product_complex -> Ru_Solvent [label=" - Product (P)"]; Ru_Solvent -> Ru_H2 [label=" + H2\n - H+"];

// Invisible nodes for layout sub [label="Substrate (S)", shape=none]; prod [label="Product (P)", shape=none]; sub -> TS [style=dotted, arrowhead=none]; Product_complex -> prod [style=dotted, arrowhead=none]; }

Caption: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Cost-Benefit Analysis
  • Benefits :

    • Low Catalyst Cost : Catalysts like L-proline are inexpensive, readily available bulk chemicals.

    • Stability : Insensitive to air and moisture, allowing for simpler and safer experimental procedures ("bench-top" chemistry). [8] * Metal-Free : Eliminates concerns about heavy metal contamination in the final product, a significant advantage for pharmaceutical synthesis.

    • Sustainability : Often aligns with green chemistry principles by avoiding toxic metals.

  • Costs & Drawbacks :

    • Lower Activity : Generally requires higher catalyst loadings (1-20 mol%) compared to transition metals (<1 mol%).

    • Substrate Scope : While versatile, the scope of reactions can be more limited compared to transition-metal catalysis. [9] * Product Separation : Higher catalyst loading can sometimes complicate product purification.

Biocatalysis: Nature's Approach to Ultimate Selectivity

Biocatalysis leverages nature's catalysts—enzymes—to perform chemical transformations. These protein-based catalysts offer unparalleled selectivity (chemo-, regio-, and enantio-) under extremely mild conditions, typically in aqueous media at ambient temperature and pressure. [10]This makes biocatalysis an exceptionally green and sustainable technology.

Performance & Causality

The exquisite selectivity of enzymes is a result of their highly evolved three-dimensional active sites. These sites bind the substrate in a specific orientation, positioning it perfectly for reaction with catalytic residues. For asymmetric synthesis, enzymes like ketoreductases (KREDs), transaminases, and lipases are widely used.

KREDs, for example, can reduce a wide range of ketones to chiral alcohols with enantiomeric excesses often exceeding 99.5%. [11]The stereochemical outcome is determined by which face of the ketone is presented to the hydride source, a nicotinamide cofactor (NADH or NADPH), within the enzyme's active site. Modern protein engineering techniques, such as directed evolution, allow scientists to rapidly tune and optimize enzymes for non-natural substrates and demanding industrial conditions, dramatically expanding the scope of biocatalysis. [12]

Cost-Benefit Analysis
  • Benefits :

    • Exceptional Selectivity : Often achieves >99% e.e., minimizing the need for purification of stereoisomers. [11] * Mild Reaction Conditions : Reactions run in water at or near room temperature and atmospheric pressure, reducing energy costs and improving safety.

    • Sustainability : Enzymes are biodegradable, and processes use water as a solvent, leading to very low environmental impact.

  • Costs & Drawbacks :

    • Cofactor Dependency : Many useful enzymes, particularly oxidoreductases like KREDs, require expensive cofactors such as NAD(P)H. [13]For the process to be economically viable, an efficient in situ cofactor regeneration system is mandatory. The total turnover number (TTN) of the cofactor is a critical economic parameter. [1] * Enzyme Cost and Stability : While protein engineering has improved stability, enzymes can still be sensitive to temperature, pH, and organic solvents, limiting their operational window. The initial cost of the enzyme can be high.

    • Substrate Scope : Enzymes are typically highly specific, and finding a suitable enzyme for a novel substrate may require extensive screening or protein engineering efforts.

The Critical Role of Cofactor Regeneration

The high cost of cofactors like NAD(P)H would prohibit their use in stoichiometric amounts. Therefore, a secondary enzymatic reaction is typically employed to regenerate the cofactor. For KREDs, a common strategy is to use a cheap sacrificial alcohol (like isopropanol) and a second enzyme, such as a glucose dehydrogenase or an alcohol dehydrogenase, to reduce NAD(P)⁺ back to NAD(P)H. The economics of the entire process are heavily dependent on the efficiency and cost of this regeneration cycle. [1][13]A total turnover number for the cofactor in the range of 10³ to 10⁵ is often required to make a process economically viable. [1] Workflow for a KRED-Catalyzed Reduction with Cofactor Recycling

G cluster_0 Primary Reaction cluster_1 Cofactor Regeneration Cycle Ketone Ketone (Substrate) KRED Ketoreductase (KRED) Ketone->KRED NADP NADP+ (Oxidized Cofactor) KRED->NADP Alcohol Chiral Alcohol (Product) KRED->Alcohol NADPH NADPH (Reduced Cofactor) NADPH->KRED Regen_Enzyme Dehydrogenase (e.g., GDH) NADP->Regen_Enzyme Sac_Alcohol Isopropanol (Sacrificial Reductant) Sac_Alcohol->Regen_Enzyme Regen_Enzyme->NADPH Acetone Acetone (Byproduct) Regen_Enzyme->Acetone

Caption: A typical biocatalytic reduction system showing the main reaction and the essential cofactor regeneration cycle.

Head-to-Head Comparison: Asymmetric Reduction of Acetophenone

To provide a tangible comparison, let's analyze the asymmetric reduction of a model substrate, acetophenone, to (R)-1-phenylethanol using representative catalysts from each class.

FeatureTransition-Metal Catalysis (Noyori) [5]Organocatalysis (Representative)Biocatalysis (KRED) [11][12]
Catalyst RuCl₂[(S)-TolBINAP][(S,S)-DPEN]Chiral Primary Amine / Phosphoric AcidKetoreductase (KRED)
Catalyst Loading <0.0001 mol% 5-20 mol%Typically mg enzyme / mL reaction
Enantiomeric Excess (e.e.) 80% (in this specific high-TON run)Good to Excellent (>90%)Excellent (>99.5%)
TON Up to 2,400,000 Low (typically <100)High (can be >10,000)
TOF (h⁻¹) Up to 228,000 LowModerate to High
Conditions 30-45 atm H₂, 30 °C, 2-propanol, BaseRoom Temp, Organic SolventRoom Temp, Aqueous Buffer, pH 7
Key Cost Driver Ru metal, TolBINAP & DPEN ligandsCatalyst loading, solventEnzyme production, Cofactor & regeneration system
Sustainability H₂ (atom economical), but metal/ligand synthesisMetal-free, but higher catalyst load/solvent useAqueous, mild, biodegradable catalyst

Analysis : For this specific transformation, transition-metal catalysis offers unparalleled speed and catalyst efficiency (TON/TOF), making it ideal for massive industrial production if the initial investment in catalyst and equipment (for high pressure) is justified. Biocatalysis provides the highest enantioselectivity under the greenest conditions, making it a superior choice for high-value products like pharmaceuticals where purity is paramount and process conditions are mild. Organocatalysis, while not excelling in rate for this specific reaction, could be a viable option for smaller-scale synthesis where cost, simplicity, and the avoidance of metals are the primary drivers.

Experimental Protocols: A Practical Guide

To ensure this guide is a self-validating system, we provide detailed, actionable protocols for representative reactions from each catalytic class.

Protocol: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from literature procedures for Rh-catalyzed transfer hydrogenation. [14] Objective : To synthesize (R)-1-phenylethanol from acetophenone via asymmetric transfer hydrogenation.

Materials :

  • [Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)

  • (1R,2S)-(-)-Aminoindanol (Ligand)

  • Sodium hydroxide (NaOH)

  • 2-Propanol (reagent grade, serves as solvent and hydrogen source)

  • Acetophenone

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Argon or Nitrogen gas supply

Procedure :

  • Catalyst Preparation : In an argon-filled glovebox, add [Rh(Cp*)Cl₂]₂ (e.g., 6.2 mg, 0.01 mmol) and (1R,2S)-(-)-aminoindanol (e.g., 6.0 mg, 0.04 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Add 10 mL of degassed 2-propanol. Stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • Base Activation : Prepare a 0.1 M solution of NaOH in 2-propanol. Add 0.4 mL of this solution (0.04 mmol NaOH) to the catalyst mixture and stir for another 15 minutes.

  • Reaction : Add acetophenone (e.g., 240 mg, 2.0 mmol) to the activated catalyst solution.

  • Heat the reaction mixture to 40 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench by adding 10 mL of water.

  • Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification & Analysis : Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary. Determine yield and enantiomeric excess by chiral GC or HPLC analysis.

Protocol: Organocatalyzed Asymmetric Aldol Reaction

This protocol is adapted from the List-Barbas proline-catalyzed aldol reaction. [15][16] Objective : To synthesize a chiral aldol adduct from cyclohexanone and 4-nitrobenzaldehyde.

Materials :

  • (S)-Proline

  • Cyclohexanone (reagent grade, serves as reactant and solvent)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Hexane

  • Saturated aqueous NH₄Cl solution

Procedure :

  • Reaction Setup : To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (e.g., 151 mg, 1.0 mmol) and (S)-proline (e.g., 35 mg, 0.3 mmol, 30 mol%).

  • Add cyclohexanone (4 mL) and DMSO (1 mL).

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 4-24 hours. Monitor by TLC.

  • Workup : Once the starting aldehyde is consumed, add 20 mL of ethyl acetate and 10 mL of saturated aqueous NH₄Cl solution to the flask.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification & Analysis : Filter the solution and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol: Biocatalytic Reduction of a Ketone using a Ketoreductase (KRED)

This protocol is a general procedure for a KRED screening/small-scale reaction. [17] Objective : To asymmetrically reduce a prochiral ketone to a chiral alcohol.

Materials :

  • Ketoreductase (KRED) powder or solution (commercial kits are available)

  • NADP⁺ (or NAD⁺, depending on KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose (for cofactor regeneration)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Prochiral ketone substrate (e.g., 2,5-hexanedione)

  • Isopropanol (IPA, as a co-solvent to aid substrate solubility)

  • Ethyl acetate

Procedure :

  • Reaction Mixture Preparation : In a 10 mL vial, prepare a buffer solution containing D-glucose (e.g., 80 mM). Add NADP⁺ to a final concentration of 1 mM.

  • Add the glucose dehydrogenase (GDH) regeneration enzyme (e.g., 10 Units/mL).

  • Add the KRED enzyme (e.g., 5-10 mg). Gently swirl to dissolve.

  • Substrate Addition : Prepare a stock solution of the ketone in IPA. Add the ketone stock solution to the enzyme mixture to achieve a final substrate concentration of 10-50 mM and a final IPA concentration of ~10% (v/v) to avoid denaturing the enzymes.

  • Reaction : Cap the vial and place it in a shaker incubator at 30 °C. Let the reaction proceed for 24-48 hours.

  • Workup : Extract the reaction mixture with an equal volume of ethyl acetate (2 x 2 mL). Vortex well and centrifuge to separate the layers.

  • Analysis : Carefully remove the top organic layer for analysis. Dry the organic layer over a small amount of anhydrous sodium sulfate. Analyze the conversion and enantiomeric excess by chiral GC.

Conclusion and Future Outlook

The choice of a catalytic system for asymmetric synthesis is a multi-faceted decision that balances economic, performance, and sustainability factors.

  • Transition-metal catalysis remains the undisputed leader for large-scale processes requiring extremely high throughput (high TON/TOF), where the initial investment in precious metals and ligands is offset by profound efficiency.

  • Organocatalysis provides a robust, cost-effective, and operationally simple alternative, making it highly attractive for applications where metal contamination is a critical concern and moderate catalyst loadings are acceptable.

  • Biocatalysis offers the pinnacle of selectivity under the mildest, most environmentally benign conditions. As protein engineering continues to advance and the costs of enzymes and cofactor regeneration decrease, its industrial footprint will undoubtedly continue to expand, particularly for the synthesis of high-value chiral pharmaceuticals.

The future of the field likely lies not in a "winner-takes-all" scenario, but in the intelligent and synergistic application of all three methodologies. Hybrid systems that combine the advantages of different catalytic classes are already emerging as a powerful strategy for tackling previously inaccessible chemical transformations. [18]As a scientist or developer, a deep understanding of the fundamental principles and practical trade-offs detailed in this guide will be your most valuable asset in navigating this dynamic and impactful field.

References

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583–589. [Link]

  • Noyori, R., & Kitamura, M. (2004). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 126(3), 998-1007. [Link]

  • Li, G., Liang, Y., & Antilla, J. C. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis, 2, 904975. [Link]

  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4681–4693. [Link]

  • Cui, H., et al. (2021). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 86(22), 15487–15498. [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Cozzi, F. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2999. [Link]

  • Smith, M. A., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development, 24(7), 1276–1283. [Link]

  • Gavriilidis, A., et al. (2012). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Industrial & Engineering Chemistry Research, 51(4), 1685-1692. [Link]

  • Kroutil, W., & Lavandera, I. (2019). Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. Catalysts, 9(3), 268. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Kumar, A., et al. (2023). Advances In Transition Metal Catalysis For Sustainable Chemical Processes. The Review of Diabetic Studies. [Link]

  • Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. [Link]

  • Blacker, J. (2011). Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. ResearchGate. [Link]

  • Li, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4646-4652. [Link]

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. [Link]

  • Zhou, Q.-L. (2015). Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected?. Angewandte Chemie International Edition, 54(51), 15302-15303. [Link]

  • Ujaque, G., et al. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2336–2340. [Link]

  • Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. ResearchGate. [Link]

  • Hollmann, F., & Kara, S. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6439-6451. [Link]

  • Sharma, A., & Kumar, A. (2022). Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Ragaini, F., & Cenini, S. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts, 10(2), 177. [Link]

  • Tok, J. B.-H., et al. (2014). Biocatalytic Ketone Reductions using BioBeads. Semantic Scholar. [Link]

  • Reddy, J. S., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1794–1797. [Link]

  • Chemistry For Everyone. (2025, January 18). How To Calculate Turnover Frequency In Catalysis? [Video]. YouTube. [Link]

  • Patel, R. N. (2008). Cofactor regeneration - an important aspect of biocatalysis. ResearchGate. [Link]

  • Gao, H., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1432. [Link]

  • Simon, L., & Goodman, J. M. (2017). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Catalysts, 7(6), 174. [Link]

  • Wikipedia contributors. (2023, December 22). Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Morris, R. H., et al. (2016). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis, 6(1), 301–314. [Link]

  • Genet, J. P., & Ayad, T. (2004). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of Chemical Research, 37(8), 537-547. [Link]

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. PubMed. [Link]

  • Michelet, V., et al. (2016). Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. ChemistrySelect, 1(18), 5838-5843. [Link]

  • Bakos, J., & Szekely, A. (2020). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Catalysts, 10(11), 1275. [Link]

  • Li, G., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis, 2. [Link]

  • Unknown. (n.d.). 4_+Proline-Catalyzed+Asymmetri. Scribd. [Link]

  • Murata, K., et al. (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Organic Process Research & Development, 14(4), 950–960. [Link]

  • Notz, W., et al. (2001). Proline-Catalyzed One-Step Asymmetric Synthesis of 5-Hydroxy-(2E)-hexenal from Acetaldehyde. The Journal of Organic Chemistry, 66(17), 5676–5685. [Link]

  • Ferber, B. (2011). Synthesis of Josiphos-Type Bisphospholane Ligands. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological properties.[1][2] Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of enantiomeric purity.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical techniques and a robust framework for their cross-validation, ensuring data integrity across the entire product lifecycle.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] Cross-validation extends this principle, serving as the formal process to verify that an alternative or transferred analytical method yields results equivalent to an already validated primary method. This becomes essential when a method is moved between laboratories, updated to newer technology, or when comparing two orthogonal techniques to gain deeper confidence in the data.

The Analytical Arsenal: Selecting the Right Chiral Separation Technique

The choice of analytical technology is the first critical decision point. Retention mechanisms in chiral separations are highly complex and analyte-specific, often requiring the screening of multiple columns and conditions.[6] The three predominant techniques each offer distinct advantages and are chosen based on the specific requirements of the analysis, such as throughput, sample properties, and desired resolution.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a Chiral Stationary Phase (CSP).Partitioning between a supercritical fluid (typically CO₂) mobile phase and a CSP.Differential migration of charged species in an electric field, often using a chiral selector in the buffer.
Primary Strengths Highly versatile, well-established, wide range of commercially available CSPs.[1]Extremely fast analysis times, reduced organic solvent consumption, high efficiency.[7][8]Requires minimal sample volume, high efficiency, suitable for highly polar compounds.[9][10]
Considerations Higher solvent consumption and cost, longer run times compared to SFC.Requires specialized instrumentation, less suitable for highly polar, non-soluble compounds.Can have lower sensitivity for some analytes, reproducibility can be more challenging.
Typical Use Case Gold standard for QC release testing and routine purity analysis.High-throughput screening during drug discovery, preparative separations.[8]Analysis of precious or limited-quantity samples, charged molecules, and complex mixtures.

Causality Behind the Choice: The primary driver for choosing SFC in a screening environment is its speed. The low viscosity of supercritical CO₂ allows for much higher flow rates without prohibitive backpressure, drastically reducing analysis time compared to HPLC.[7] Conversely, when a new drug substance is available in only microgram quantities during early development, the minimal sample consumption of CE makes it the only viable option.

Laying the Groundwork: Validation of the Primary Method

Before any comparison can be made, the primary analytical method must be rigorously validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[4][11][12] This process establishes the performance characteristics of the method and defines the benchmark against which the alternative method will be judged.

G cluster_0 Method Validation (ICH Q2) Dev Method Development & Optimization Spec Specificity (Resolution, Peak Purity) Dev->Spec Establishes Lin Linearity & Range Dev->Lin Establishes Acc Accuracy (% Recovery) Dev->Acc Establishes Prec Precision (Repeatability, Intermediate) Dev->Prec Establishes LOQ LOQ / LOD Dev->LOQ Establishes Rob Robustness Dev->Rob Establishes SST System Suitability Criteria Defined Spec->SST Lin->SST Acc->SST Prec->SST LOQ->SST Rob->SST

Caption: Core validation parameters as per ICH Q2(R1).

For a chiral purity method, the validation parameters have specific implications:[9][13]

  • Specificity: This is paramount. It's not enough to separate the two enantiomers; you must prove that the peaks are pure and free from interference from other related substances or matrix components.[11][14] This is typically achieved using a photodiode array (PDA) detector for peak purity analysis and by spiking the sample with known impurities.

  • Limit of Quantitation (LOQ): The undesired enantiomer is treated as an impurity. Therefore, the method's LOQ must be sufficiently low to accurately quantify it at or below the specified reporting limit (often 0.1%).[10][15]

  • Accuracy: Accuracy is assessed by spiking the drug substance with known amounts of the undesired enantiomer (e.g., at 50%, 100%, and 150% of the specification limit) and determining the percent recovery.[15]

  • Range: The method must be linear, accurate, and precise from the LOQ up to a level above the specification (e.g., 120% of the limit for the impurity).[11]

The Cross-Validation Protocol: A Framework for Equivalence

The goal of cross-validation is to produce documented evidence that two analytical methods are equivalent. This requires a pre-defined protocol that outlines the scope, methodology, and—most importantly—the acceptance criteria for the comparison.

G Start Define Objective (e.g., HPLC vs. SFC) Protocol Draft Cross-Validation Protocol Start->Protocol Criteria Define Acceptance Criteria (Mean Diff, Precision, Equivalence) Protocol->Criteria Samples Select Representative Samples (≥3 batches, varied levels) Criteria->Samples Execute Execute Analysis on Both Systems (n≥6) Samples->Execute Stats Statistical Analysis (t-test, F-test, Bland-Altman) Execute->Stats Compare Compare Results to Acceptance Criteria Stats->Compare Pass Methods are Equivalent Compare->Pass Pass Fail Investigate & Remediate (Method/Protocol Adjustment) Compare->Fail Fail

Caption: Decision workflow for analytical method cross-validation.

Experimental Protocol: Cross-Validation of a Chiral HPLC Method with a Chiral SFC Method

This protocol details a workflow for demonstrating the equivalence of a newly developed, high-throughput SFC method against an established, validated HPLC method for determining the chiral purity of "Compound X".

1. Objective: To demonstrate that the chiral SFC method for the determination of the R-enantiomer (impurity) in Compound X produces results that are equivalent to the validated chiral HPLC method.

2. Materials & Equipment:

  • Reference Standard: Compound X (S-enantiomer), R-enantiomer.

  • Samples: A minimum of three batches of Compound X drug substance, preferably with detectable, varying levels of the R-enantiomer. If levels are too low, use a batch spiked at the specification limit (e.g., 0.15%).

  • Validated HPLC system with PDA detector and designated chiral column (e.g., Chiralcel OD-H).

  • SFC system with PDA detector and designated chiral column (e.g., Chiralcel OD-3).

  • All necessary mobile phase solvents and reagents.

3. System Suitability Testing (SST):

  • Rationale: SST is performed before each analytical run to confirm that the chromatographic system is performing adequately on that day.[13][16]

  • Procedure:

    • Prepare a System Suitability Solution containing both the S- and R-enantiomers at a concentration that provides a clear peak for the minor R-enantiomer (e.g., 0.15% of the S-enantiomer concentration).

    • Inject the SST solution five times onto both the HPLC and SFC systems.

    • Acceptance Criteria (Example):

      • Resolution between S- and R-enantiomer peaks: ≥ 2.0

      • Tailing factor for the S-enantiomer peak: ≤ 1.5

      • Relative Standard Deviation (%RSD) of the R-enantiomer peak area for 5 replicates: ≤ 10.0%

4. Sample Analysis Procedure:

  • Prepare the three sample batches of Compound X in duplicate, according to the validated sample preparation procedure.

  • Analyze each of the six resulting sample preparations (3 batches x 2 preps) on the validated HPLC method .

  • Analyze the exact same six sample preparations on the proposed SFC method .

  • For each analysis, calculate the area percent of the R-enantiomer relative to the total peak area of both enantiomers.[9]

5. Data Evaluation and Statistical Analysis:

  • Rationale: A multi-faceted statistical approach provides the most robust evidence of equivalence. Simply comparing means is insufficient; the methods' variability must also be comparable.

  • Procedure:

    • Collate the %R-enantiomer results from both methods for all samples.

    • Compare Precision: Perform an F-test on the variances of the results obtained from the two methods. A p-value > 0.05 suggests no significant difference in precision.[17]

    • Compare Means: Perform a two-sample t-test to compare the mean %R-enantiomer results. A p-value > 0.05 suggests no significant difference between the means.[17]

    • Assess Agreement: Construct a Bland-Altman plot to visualize the difference between methods against their average. This helps identify systematic bias or trends.[18][19]

    • Test for Equivalence: (Advanced) Perform an equivalence test (e.g., TOST) to demonstrate that the 90% confidence interval of the difference between the means falls within a pre-specified equivalence margin (e.g., ±0.05% absolute difference).[19]

Data Presentation and Interpretation

Table 1: Example Cross-Validation Data (HPLC vs. SFC)

Batch IDHPLC Result (%R-enantiomer)SFC Result (%R-enantiomer)Absolute Difference
Batch A0.1380.1410.003
Batch B0.0950.092-0.003
Batch C (Spiked)0.1510.1550.004
Mean 0.128 0.129
Std. Dev. 0.0251 0.0283

Table 2: Statistical Summary and Acceptance Criteria

Statistical TestParameterResultAcceptance CriterionPass/Fail
Mean Comparison Average Difference0.001%N/AN/A
t-test p-value0.96p > 0.05Pass
Precision Comparison F-test p-value0.88p > 0.05Pass
Overall Equivalence Mean % Difference<1% relative to HPLC≤ 15% Relative DifferencePass

Interpretation of Results: In this example, the statistical analysis demonstrates equivalence. The t-test and F-test show no significant difference in the mean results or the precision between the HPLC and SFC methods. The overall mean difference is negligible. Based on these data, the SFC method can be considered a valid alternative to the HPLC method for the determination of chiral purity in Compound X.

Conclusion: Ensuring Trustworthy Data Across Methods and Time

Cross-validation is not merely a checkbox exercise; it is a fundamental scientific requirement that underpins the integrity of analytical data throughout the lifecycle of a pharmaceutical product.[16] By systematically comparing a new or transferred method against an established, validated procedure, we build a bridge of trust. This ensures that whether a sample is tested in a development lab using HPLC or a QC lab using a modern SFC system, the results are reliable, consistent, and ultimately, protective of patient safety. A robust, pre-defined protocol with clear statistical criteria is the blueprint for building this bridge successfully.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Pharmaceutical Technology URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Secrets to Successfully Translating and Transferring HPLC Methods Source: LCGC International URL: [Link]

  • Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Statistical methodology considerations for analytical validation studies where measures have directly comparable units Source: Digital Medicine (DATAcc) URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules Source: presentations.acs.org URL: [Link]

  • Title: High Efficiency Chiral Separations in HPLC and SFC Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Chiral Purity in Drug Analysis Source: ResearchGate URL: [Link]

  • Title: How Transferring Validated HPLC Methods Within USP Guidelines Works Source: Lab Manager URL: [Link]

  • Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: Royal Society of Chemistry URL: [Link]

  • Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: ResearchGate URL: [Link]

  • Title: Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products Source: International Alliance for Biological Standardization (IABS) URL: [Link]

  • Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Objective criteria for statistical assessments of cross validation of bioanalytical methods Source: Future Science URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: VALIDATION CHARACTERISTICS AND STATISTICS IN ANALYTICAL METHOD DEVELOPMENT Source: ResearchGate URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: IVT Network URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: New FDA Guidance on Analytical Methods Provides General Approach, but Few Details Source: Bioprocess Online URL: [Link]

  • Title: Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography Source: MDPI URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]

  • Title: A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of β-Amino Acids: Benchmarking New Methodologies Against Established Routes

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis of enantiomerically pure β-amino acids is of paramount importance. These valuable building blocks are integral to the development of peptidomimetics, pharmaceuticals, and natural products, offering enhanced metabolic stability and unique conformational properties compared to their α-amino acid counterparts.[1][2] The ever-present demand for efficient, stereoselective, and scalable synthetic routes has driven significant innovation in this field. This guide provides an in-depth technical comparison of established methodologies with cutting-edge synthetic strategies, supported by experimental data and protocols, to empower you in making informed decisions for your research and development endeavors.

The Enduring Classics: Established Routes to β-Amino Acids

For decades, a few key reactions have been the workhorses for the synthesis of β-amino acids. While effective, they each possess inherent limitations that have spurred the development of more modern alternatives.

The Arndt-Eistert Homologation: A Stepping Stone to Higher Homologues

The Arndt-Eistert synthesis is a venerable method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β-homologues.[3][4] The reaction sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The crucial step is the subsequent Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver(I) oxide, to generate a ketene. This highly reactive intermediate is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.[1][5]

The primary advantage of the Arndt-Eistert reaction is its reliability and the retention of stereochemistry at the α-carbon of the starting amino acid.[6] However, the use of diazomethane, a highly toxic and explosive reagent, presents a significant safety concern, limiting its scalability and practicality in many laboratory settings.[6] Safer alternatives, such as the use of (trimethylsilyl)diazomethane, have been developed to mitigate this risk.[3]

The Mannich Reaction: A Three-Component Assembly

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds, providing a direct route to β-amino carbonyl compounds.[4] In its classic form, it is a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic proton. While versatile, the traditional Mannich reaction often lacks stereocontrol, leading to racemic mixtures that require subsequent resolution. The development of asymmetric Mannich reactions has been a major focus in synthetic chemistry.

The New Wave: Innovations in β-Amino Acid Synthesis

Driven by the principles of green chemistry and the demand for higher efficiency and stereoselectivity, a new generation of synthetic methodologies has emerged. These approaches often offer milder reaction conditions, greater functional group tolerance, and superior control over the stereochemical outcome.

Organocatalysis: The Power of Small Molecules

Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules can catalyze a wide range of transformations with high enantioselectivity.[7] In the context of β-amino acid synthesis, L-proline and its derivatives have emerged as exceptionally effective catalysts for asymmetric Mannich reactions.[8][9]

The proline-catalyzed Mannich reaction proceeds through an enamine intermediate, formed between the ketone donor and the proline catalyst. This enamine then attacks an imine, generated in situ from an aldehyde and an amine (often a p-methoxyphenyl (PMP) protected amine), in a highly stereocontrolled fashion. The stereochemical outcome is dictated by the formation of a well-organized hydrogen-bonded transition state.[7] This methodology offers an operationally simple, metal-free, and often highly enantioselective route to a diverse array of β-amino acids.

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Harnessing the power of enzymes, biocatalysis offers an environmentally friendly and highly selective means of synthesizing chiral molecules. For the production of β-amino acids, ω-transaminases (ω-TAs) have proven to be particularly valuable biocatalysts.[10][11] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[12]

There are two primary biocatalytic strategies for accessing enantiopure β-amino acids: the kinetic resolution of a racemic β-amino acid or the asymmetric synthesis from a prochiral β-keto acid.[13] The latter approach is particularly attractive as it can theoretically achieve a 100% yield of the desired enantiomer. The exceptional stereoselectivity of ω-transaminases often leads to products with very high enantiomeric excess.[10] The main challenge in biocatalysis can be the identification and engineering of enzymes with the desired substrate specificity and stability under process conditions.

Head-to-Head Comparison: Performance Benchmarking

To provide a clear and objective comparison, the following table summarizes key performance metrics for the discussed methodologies. The data presented are representative examples from the literature and can vary depending on the specific substrates and reaction conditions.

MethodologyCatalyst/ReagentTypical Yield (%)Typical ee (%)Key AdvantagesKey Disadvantages
Arndt-Eistert Diazomethane, Ag₂O60-85>99 (retention)Reliable, high stereochemical fidelity.[6]Use of hazardous and explosive diazomethane.[6]
Classical Mannich Acid/Base50-90RacemicSimple, readily available starting materials.Lack of stereocontrol.
Organocatalytic Mannich L-Proline (10-30 mol%)70-9890->99Metal-free, mild conditions, high ee.[8]Higher catalyst loading compared to metal catalysts.
Biocatalytic (ω-TA) ω-Transaminase85-99>99Environmentally friendly, exceptional ee.[10]Substrate scope can be limited, requires enzyme optimization.

Experimental Protocols: From Theory to Practice

To illustrate the practical application of these methodologies, detailed, step-by-step protocols for a representative established method (Arndt-Eistert homologation) and a modern organocatalytic approach (Proline-catalyzed Mannich reaction) are provided below.

Protocol 1: Arndt-Eistert Homologation of N-Boc-L-phenylalanine

This protocol details the one-carbon homologation of N-Boc-L-phenylalanine to afford N-Boc-L-β-homophenylalanine, a classic example of the Arndt-Eistert synthesis.

Step 1: Formation of the Acid Chloride

  • To a solution of N-Boc-L-phenylalanine (1.00 g, 3.77 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add oxalyl chloride (0.39 mL, 4.52 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Reaction with Diazomethane and Wolff Rearrangement

  • Caution: Diazomethane is a toxic and explosive gas. This step should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and Diazald® glassware.

  • Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.

  • Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (15 mL) and cool to 0 °C.

  • Slowly add the ethereal solution of diazomethane to the acid chloride solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • To the solution of the diazoketone, add a solution of silver benzoate (10 mol%) in triethylamine (1.2 equivalents) and stir the mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-β-homophenylalanine.

Protocol 2: L-Proline-Catalyzed Asymmetric Mannich Reaction

This protocol describes the synthesis of a chiral β-amino ketone via a direct, three-component Mannich reaction catalyzed by L-proline.[8]

  • To a mixture of p-anisidine (123 mg, 1.0 mmol) and isobutyraldehyde (0.11 mL, 1.2 mmol) in N,N-dimethylformamide (DMF, 2.0 mL), add L-proline (23 mg, 0.2 mmol, 20 mol%).

  • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the imine.

  • Add acetone (0.29 mL, 4.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-amino ketone.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a logical workflow for benchmarking these synthetic methodologies.

Arndt_Eistert_Mechanism cluster_0 Step 1: Diazoketone Formation cluster_1 Step 2: Wolff Rearrangement & Trapping start N-Protected α-Amino Acid acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ diazoketone α-Diazoketone acid_chloride->diazoketone diazomethane CH₂N₂ diazomethane->diazoketone ketene Ketene Intermediate diazoketone->ketene Ag₂O, Δ or hν (Wolff Rearrangement) product N-Protected β-Amino Acid ketene->product nucleophile Nucleophile (e.g., H₂O) nucleophile->product

Caption: Mechanism of the Arndt-Eistert Homologation.

Benchmarking_Workflow define_target Define Target β-Amino Acid Substrate with specific stereochemistry and functional groups select_methods Select Methodologies for Comparison Established: Arndt-Eistert New: Organocatalytic Mannich, Biocatalytic (ω-TA) define_target->select_methods literature_review Literature Precedent Search Identify reaction conditions, expected yields, and ee% for similar substrates select_methods->literature_review experimental_setup Parallel Experimental Setup Standardize substrate concentration, temperature, and reaction monitoring literature_review->experimental_setup run_reactions Execute Syntheses Arndt-Eistert, Organocatalytic, Biocatalytic experimental_setup->run_reactions analysis Product Analysis Yield determination (isolated) Stereoselectivity (chiral HPLC/GC) Structural verification (NMR, MS) run_reactions->analysis data_comparison Comparative Data Analysis Create table comparing yield, ee%, dr, reaction time, cost, and safety analysis->data_comparison conclusion Draw Conclusions Select optimal methodology based on performance, scalability, and EHS considerations data_comparison->conclusion

Caption: Workflow for Benchmarking Synthetic Methodologies.

Conclusion and Future Outlook

The synthesis of β-amino acids has evolved significantly, with modern organocatalytic and biocatalytic methods offering compelling advantages over established routes in terms of safety, stereoselectivity, and environmental impact. While the Arndt-Eistert homologation remains a reliable tool, its use of hazardous reagents necessitates careful consideration. The proline-catalyzed Mannich reaction stands out as a robust and highly enantioselective method that is accessible in most laboratory settings. For applications where ultimate stereopurity and green chemistry principles are paramount, biocatalysis with ω-transaminases presents an increasingly attractive, albeit more specialized, option.

The choice of synthetic methodology will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of production. By understanding the principles, advantages, and limitations of each approach, researchers can strategically select the most appropriate route to accelerate their discovery and development programs. The continued innovation in catalysis will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these vital chiral building blocks.

References

  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

  • Cole, D. C. (2003). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 59(45), 8959-8998.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eistert reaction. [Link]

  • Hoyt, M. (2005, October 31). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]

  • List, B. (2000). The direct catalytic asymmetric three-component Mannich reaction. Journal of the American Chemical Society, 122(38), 9336-9337. [Link]

  • Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • ResearchGate. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases by (a) kinetic resolution of a racemic β-amino acid or (b) asymmetric synthesis starting from a prochiral β-keto acid. [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. [Link]

  • Schulz, S., & Lütz, S. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 1-13. [Link]

  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Koszelewski, D., Tauber, K., Faber, K., & Kroutil, W. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332.
  • Diva-portal.org. (2012, April 2). ω-Transaminase in Biocatalysis - Methods, Reactions and Engineering. [Link]

  • Hayashi, Y., Aratake, S., Okano, T., & Uchimaru, T. (2008). L-Proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes. Nature Protocols, 3(3), 403-410. [Link]

Sources

A Senior Application Scientist's Guide to Protecting Group Efficacy in β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of N-Protection in β-Amino Acid Synthesis

To the researchers, medicinal chemists, and process development scientists at the forefront of innovation, the value of β-amino acids is unequivocal. As foundational components of peptidomimetics, pharmaceuticals, and complex natural products, their unique structural motifs offer enhanced proteolytic stability and novel conformational properties. However, the synthesis of enantiomerically pure β-amino acids is a nuanced challenge, often complicated by issues of regioselectivity, stereocontrol, and the prevention of undesirable side reactions like self-polymerization.[1]

At the heart of a successful synthetic strategy lies the judicious selection of a protecting group for the amino functionality.[2] An ideal protecting group is not merely a placeholder; it is an active participant in the synthetic route. It must be introduced efficiently, remain inert during intermediate transformations, and be cleaved under conditions that leave the target molecule and other sensitive functionalities intact.[3] This concept, known as orthogonality, is the cornerstone of modern multi-step synthesis.[3]

This guide provides an in-depth comparison of the three most ubiquitous N-protecting groups in this field—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz or Z), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will move beyond a simple list of features to explore the causality behind their performance in two of the most powerful methods for β-amino acid synthesis: the Arndt-Eistert homologation and the aza-Michael conjugate addition. By grounding our discussion in mechanistic principles and supporting it with experimental data, this guide aims to equip you with the field-proven insights needed to select the optimal protecting group for your specific synthetic challenge.

The Pillars of Protection: A Comparative Overview of Boc, Cbz, and Fmoc

The fundamental difference between these three protecting groups lies in their cleavage conditions, which dictates their compatibility and strategic application. This orthogonality allows for the selective deprotection of one group in the presence of others, a critical feature for complex targets.[2]

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Structure
ngcontent-ng-c1703228563="" class="ng-star-inserted">


Cleavage Condition Strong Acid (e.g., TFA, HCl)[]Catalytic Hydrogenolysis (H₂/Pd-C) or strong acidBase (e.g., 20% Piperidine in DMF)[]
Byproducts Isobutylene, CO₂Toluene, CO₂Dibenzofulvene, CO₂
Primary Strategy Boc/Bn (Benzyl side-chains)Solution-phase synthesis, orthogonal to FmocFmoc/tBu (tert-Butyl side-chains)[]
Key Advantage Robust, well-established, lower cost of raw materials.[]Stable to both mild acid and base; useful for fragment condensation.Mild deprotection; orthogonal to acid-labile groups; automation-friendly.[2]
Potential Issues Harsh final cleavage (HF); t-butyl cation can alkylate sensitive residues.[2]Catalyst poisoning by sulfur; not compatible with other reducible groups.[2]Aspartimide formation; diketopiperazine formation at dipeptide stage.[2]

Efficacy in Key Synthetic Methodologies

The choice of a protecting group is intrinsically linked to the chosen synthetic route. Its influence on reaction efficiency, stereochemical outcome, and stability under specific conditions is a critical consideration.

Arndt-Eistert Homologation: Building β-Amino Acids from α-Precursors

The Arndt-Eistert reaction is a reliable method for the one-carbon chain extension of α-amino acids to their β-homologues.[5] The process involves the conversion of an N-protected α-amino acid to an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to generate a ketene, which is then trapped by a nucleophile.[6]

Causality Behind Experimental Choices: The primary requirement for the N-protecting group in this sequence is stability. It must withstand the conditions of acid chloride formation (e.g., with SOCl₂ or (COCl)₂) and be completely inert during the Wolff rearrangement, which can be thermally, photochemically, or metal-catalyzed.[6] Crucially, the process must proceed without racemization of the adjacent chiral center.[7]

Protecting Group Performance:

  • Boc & Cbz: Both groups are exceptionally well-suited for this method. They are stable to the conditions required for forming the initial activated acid and do not interfere with the rearrangement. Numerous protocols report high yields and retention of stereochemical integrity using both Boc- and Cbz-protected α-amino acids.[7][8]

  • Fmoc: While the Fmoc group is also stable to the core reaction conditions, its lability towards any residual base can be a concern. However, with careful control of reaction conditions, particularly using ultrasound-promoted Wolff rearrangements, Fmoc-protected β-amino acids can be synthesized effectively.[6]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-Alanine

This protocol is a synthesized example based on established procedures for the homologation of N-urethane protected α-amino acids.[7]

Step 1: Activation and Diazoketone Formation

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF (0.5 M) and cool the solution to -15 °C under a nitrogen atmosphere.

  • Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 eq).

  • Stir the resulting mixed anhydride solution at -15 °C for 30 minutes.

  • In a separate flask, carefully prepare a solution of diazomethane in diethyl ether (~0.5 M) and cool it to 0 °C.

  • Filter the cold mixed anhydride solution to remove precipitated salts and add the filtrate dropwise to the diazomethane solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Carefully quench excess diazomethane by adding a few drops of glacial acetic acid until nitrogen evolution ceases.

  • Remove the solvent under reduced pressure to yield the crude N-Boc-diazoketone, which is used in the next step without further purification.

Step 2: Wolff Rearrangement and Nucleophilic Trapping

  • Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water (0.2 M).

  • Add silver benzoate (0.1 eq) as a catalyst.

  • Heat the mixture to 60-70 °C and stir overnight. The solution will typically turn black as silver metal precipitates.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-β-homoalanine. Typical yields are in the range of 80-90% with high enantiomeric purity.[7]

Arndt_Eistert_Workflow A N-Protected α-Amino Acid B Mixed Anhydride Formation (i-BuOCOCl, NMM) A->B -15 °C, THF C Diazoketone (CH₂N₂) B->C 0 °C, Et₂O D Wolff Rearrangement (Ag⁺, Heat) C->D E Ketene Intermediate D->E F Nucleophilic Trapping (H₂O) E->F G N-Protected β-Amino Acid F->G

Workflow for Arndt-Eistert Homologation.
Asymmetric Conjugate (Aza-Michael) Addition

The conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound is one of the most direct and powerful methods for constructing β-amino acid frameworks.[9] The efficacy of this reaction, particularly its stereochemical outcome, can be profoundly influenced by the nature of the N-protecting group.

Causality Behind Experimental Choices: The protecting group impacts the reaction in several ways:

  • Nucleophilicity: It modulates the nucleophilicity of the nitrogen atom.

  • Steric Hindrance: A bulky protecting group can direct the approach of the nucleophile to one face of the Michael acceptor, thereby controlling the stereochemistry of the newly formed C-N bond.[10]

  • Chelation: Some protecting groups can participate in chelation with metal catalysts, creating a rigid transition state that enhances stereoselectivity.

Protecting Group Performance:

  • Cbz: In a study on asymmetric [4 + 2] annulation reactions to form dihydroquinolinones, the choice of the NH protecting group was critical. The Cbz group afforded the product with a good enantiomeric ratio of 82:18.[11]

  • Boc: The Boc group is frequently used in these reactions. Its steric bulk is often leveraged to influence diastereoselectivity.

  • Tosyl (Ts): For comparison, the more electron-withdrawing and sterically different tosyl group was found to be ineffective in the aforementioned annulation study, yielding less than 5% of the desired product.[11] This highlights that the electronic and steric properties of the protecting group are paramount to success.

Comparative Experimental Data:

N-Protecting GroupReaction TypeEnantiomeric Ratio (er)YieldSource
Cbz [4 + 2] Annulation82:18-[11]
Methyl Carbamate [4 + 2] Annulation91:9-[11]
Tosyl [4 + 2] Annulation-<5%[11]

This table demonstrates the significant impact of the N-protecting group on the stereochemical outcome of a C-N bond-forming reaction.

Experimental Protocol: Aza-Michael Addition of a Cbz-Protected Amine

This protocol is a representative example for the conjugate addition of an N-protected amine to an α,β-unsaturated ester.[12]

  • To a solution of ethyl cinnamate (1.0 eq) in anhydrous acetonitrile (0.2 M), add benzylamine (which would be pre-protected with Cbz-Cl) (1.2 eq).

  • Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-Cbz-protected β-amino ester.

Aza_Michael_Workflow cluster_reactants Reactants A N-Protected Amine (e.g., Cbz-NHR) C Catalyst-Mediated Conjugate Addition A->C B α,β-Unsaturated Ester B->C D Enolate Intermediate C->D E Protonation D->E F N-Protected β-Amino Ester E->F Orthogonal_Strategy Start Fmoc-NH-βAA-OtBu Step1 Treat with 20% Piperidine/DMF Start->Step1 Fmoc Cleavage Intermediate1 H₂N-βAA-OtBu Step1->Intermediate1 Step2 Couple with Cbz-αAA-OH Intermediate1->Step2 Peptide Coupling Intermediate2 Cbz-αAA-NH-βAA-OtBu Step2->Intermediate2 Step3 Treat with Anhydrous TFA Intermediate2->Step3 tBu Cleavage Final Cbz-αAA-NH-βAA-OH Step3->Final

Example of an orthogonal protection strategy.

Conclusion: A Decision-Making Framework for the Synthetic Chemist

The selection of an N-protecting group for β-amino acid synthesis is a strategic decision that reverberates through the entire synthetic sequence. There is no single "best" group; the optimal choice is context-dependent.

  • Choose Boc when employing robust, well-trodden synthetic paths where strong acid deprotection is tolerable and cost is a significant driver. It is a workhorse for the Arndt-Eistert homologation.

  • Choose Cbz for solution-phase synthesis, especially for fragment condensations where stability to both mild acid and base is required. Its hydrogenolysis cleavage offers a unique orthogonal handle, provided no other reducible groups are present.

  • Choose Fmoc for solid-phase synthesis and when constructing molecules with acid-sensitive functionalities (like glycosylations or tBu esters). Its mild, base-labile nature is ideal for automated synthesis and complex, multi-step sequences requiring orthogonal protection.

By understanding the causality behind the performance of each protecting group—its steric and electronic influence, its stability profile, and its orthogonal relationship with other groups—the synthetic chemist can design more efficient, elegant, and successful routes to these vital molecules.

References

  • Yuan, M., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • Vasanthakumar, G.-R., et al. (2002). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols and peptidyl alcohols employing Boc2O. Journal of the Chemical Society, Perkin Transactions 1.
  • Remete, A., et al. (2021). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Google Patents. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • ResearchGate. (2007). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary.
  • ResearchGate. (2002). Homologation of α-Amino Acids to β-Amino Acids Using Boc2O.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ChemRxiv. (2024). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. Retrieved from [Link]

  • ResearchGate. (2016). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Retrieved from [Link]

  • ACS Publications. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2007).
  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]

  • Desklib. (2023). SLE214 - Arndt-Eistert Synthesis: Mechanism and Uses. Retrieved from [Link]

  • Albericio, F. (2008). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.